isorhamnetin 3-O-rhamnoside
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H22O11 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-8-16(26)18(28)19(29)22(31-8)33-21-17(27)15-12(25)6-10(23)7-14(15)32-20(21)9-3-4-11(24)13(5-9)30-2/h3-8,16,18-19,22-26,28-29H,1-2H3/t8-,16-,18+,19+,22-/m0/s1 |
InChI Key |
UXXAEVMOIUAYQT-UFGFRKJLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)OC)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)OC)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Isorhamnetin 3-O-rhamnoside vs. Isorhamnetin 3-O-glucoside: A Comparative Analysis of Structure, Bioactivity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals:
Executive Summary
Isorhamnetin, an O-methylated flavonol, is a molecule of significant interest in pharmacology due to its diverse biological activities. It is predominantly found in nature as glycosides, with isorhamnetin 3-O-rhamnoside and isorhamnetin 3-O-glucoside being two of the most common forms. The seemingly subtle difference in the sugar moiety—a rhamnose versus a glucose—attached at the C3 position of the isorhamnetin backbone profoundly influences their physicochemical properties, bioavailability, and ultimately, their therapeutic efficacy. This guide provides a comprehensive technical comparison of these two important isorhamnetin glycosides, offering insights into their distinct structural features, shared biosynthetic origins, comparative biological activities, and the analytical methodologies required for their differentiation. By understanding these key differences, researchers and drug development professionals can make more informed decisions in harnessing the therapeutic potential of these natural compounds.
Introduction
Flavonoids are a major class of plant secondary metabolites renowned for their health-promoting properties.[1] Isorhamnetin, a 3'-O-methylated derivative of quercetin, has demonstrated a wide array of pharmacological effects, including anti-inflammatory, antioxidant, anti-cancer, and cardioprotective activities.[2][3][4] In plants and dietary sources, isorhamnetin is most often found conjugated to a sugar molecule, forming a glycoside. This glycosylation enhances the molecule's solubility and stability.[1] This guide focuses on the critical differences and similarities between two key glycosides: isorhamnetin 3-O-rhamnoside and isorhamnetin 3-O-glucoside. A thorough understanding of their distinct characteristics is paramount for advancing research and development in the fields of phytochemistry, pharmacology, and novel therapeutics.
PART 1: The Core Structural Distinction: Rhamnoside vs. Glucoside
The fundamental difference between isorhamnetin 3-O-rhamnoside and isorhamnetin 3-O-glucoside lies in the nature of the sugar moiety attached to the 3-hydroxyl group of the isorhamnetin aglycone.
-
Isorhamnetin 3-O-glucoside features a glucose molecule.
-
Isorhamnetin 3-O-rhamnoside possesses a rhamnose molecule.
Glucose is an aldohexose, a simple sugar with the chemical formula C6H12O6. Rhamnose, on the other hand, is a deoxyhexose, meaning it has a hydroxyl group replaced by a hydrogen atom, giving it the chemical formula C6H12O5. This seemingly minor structural variance has significant implications for the molecule's overall properties.
Caption: Chemical structures of Isorhamnetin and its Glucoside and Rhamnoside derivatives.
Physicochemical Properties:
| Property | Isorhamnetin 3-O-glucoside | Isorhamnetin 3-O-rhamnoside | Reference |
| Molecular Formula | C22H22O12 | C22H22O11 | [5][6],[7] |
| Molecular Weight | 478.4 g/mol | 462.4 g/mol | [5][6],[7] |
| Solubility | Higher aqueous solubility | Lower aqueous solubility | [8] |
| Polarity | More polar | Less polar | General chemical principles |
The higher polarity and aqueous solubility of isorhamnetin 3-O-glucoside can influence its absorption and distribution in biological systems.[8]
PART 2: Biosynthesis - A Shared Origin
Both isorhamnetin 3-O-rhamnoside and isorhamnetin 3-O-glucoside originate from the flavonoid biosynthetic pathway, a well-characterized route in plants.[9][10] This pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps into the core flavonoid skeleton.[9][11]
The final step in the formation of these specific glycosides is the glycosylation of the isorhamnetin aglycone. This reaction is catalyzed by UDP-glycosyltransferases (UGTs), enzymes that transfer a sugar moiety from an activated sugar donor (like UDP-glucose or UDP-rhamnose) to the 3-hydroxyl group of isorhamnetin.[10] The specific UGT present in a plant species determines which glycoside is produced.
Caption: Simplified flavonoid biosynthetic pathway leading to isorhamnetin glycosides.
PART 3: Comparative Biological & Pharmacological Profile
Both isorhamnetin glycosides exhibit a broad spectrum of biological activities. However, the nature of the sugar moiety can influence their potency and mechanism of action.
Anti-inflammatory Activity: Both compounds have demonstrated anti-inflammatory properties. Isorhamnetin 3-O-glucoside has been shown to inhibit the production of inflammatory mediators like IL-6 in TNF-α-stimulated cells.[1][12] Isorhamnetin glycosides, in general, can suppress inflammatory pathways by inhibiting enzymes like cyclooxygenase-2 (COX-2) and modulating signaling pathways such as NF-κB and MAPK.[1][13] Some studies suggest that the presence of rhamnose may enhance anti-inflammatory potential.[13]
Anticancer Activity: Isorhamnetin and its glycosides have shown promise as anticancer agents.[12][14] Isorhamnetin 3-O-glucoside has been investigated for its ability to inhibit the proliferation of cancer cells.[12] For instance, an isorhamnetin glycoside isolated from Opuntia ficus-indica was found to induce apoptosis in human colon cancer cells.[15]
Antioxidant Activity: Flavonoids are well-known for their antioxidant properties, and isorhamnetin glycosides are no exception.[1][12] They can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage. Both isorhamnetin 3-O-glucoside and other isorhamnetin glycosides have demonstrated significant antioxidant activity in various assays.[1][12]
Quantitative Comparison of Biological Activities:
| Biological Activity | Isorhamnetin 3-O-glucoside | Isorhamnetin 3-O-rhamnoside | Key Findings & References |
| Anti-inflammatory | Inhibits IL-6 production (100 μg/mL)[1][12] | Generally potent anti-inflammatory effects[13] | Both show activity, with some evidence suggesting enhanced effects with rhamnose. |
| Anticancer | Inhibits matrix metalloproteinase-9 (10 μM)[12] | Cytotoxic against various cancer cell lines[12] | Both demonstrate anticancer potential through different mechanisms. |
| Antioxidant | Potent antioxidant in various assays[1][12] | Contributes to the antioxidant capacity of plant extracts[12] | Both are effective antioxidants. |
| Antidiabetic | Inhibits α-amylase and α-glucosidase (IC50 ~0.1 µM)[1] | - | Isorhamnetin 3-O-glucoside shows strong potential in managing hyperglycemia. |
PART 4: Unraveling the Mechanisms of Action
The biological effects of these glycosides are mediated through their interaction with various cellular signaling pathways.
Anti-inflammatory Mechanisms: Isorhamnetin and its glycosides can modulate key inflammatory pathways:
-
NF-κB Pathway: They can inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.[2][16]
-
MAPK Pathway: They can suppress the phosphorylation of MAP kinases (p38, JNK, ERK), which are crucial for inflammatory responses.[1]
-
COX-2 Inhibition: They can directly inhibit the activity of COX-2, an enzyme responsible for the production of prostaglandins, which are key inflammatory mediators.[1]
Caption: General mechanism of anti-inflammatory action of isorhamnetin glycosides.
Pharmacokinetics and Bioavailability: A crucial aspect to consider is that flavonoid glycosides are often not absorbed intact.[9] They are typically hydrolyzed by intestinal microbiota to their aglycone form (isorhamnetin), which is then absorbed.[9][17] Therefore, both isorhamnetin 3-O-rhamnoside and isorhamnetin 3-O-glucoside can be considered as prodrugs of isorhamnetin. However, the rate and extent of this hydrolysis can differ depending on the sugar moiety, thus influencing the bioavailability of the active aglycone. Some studies suggest that glycosides can lead to higher plasma concentrations and a longer residence time of the aglycone compared to direct ingestion of the aglycone itself.[1][12]
PART 5: Analytical Strategies for Differentiation and Quantification
The structural similarity of isorhamnetin 3-O-rhamnoside and isorhamnetin 3-O-glucoside necessitates robust analytical techniques for their separation and identification.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for separating these two compounds. A reversed-phase C18 column is typically used with a gradient elution system.
Experimental Protocol: HPLC Separation
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 10% B
-
5-30 min: Linear gradient from 10% to 40% B
-
30-35 min: 40% B
-
35-40 min: Linear gradient from 40% to 10% B
-
40-45 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 350 nm.
Due to its higher polarity, isorhamnetin 3-O-glucoside will typically elute earlier than the less polar isorhamnetin 3-O-rhamnoside.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides definitive identification. The two compounds will have different molecular ions corresponding to their different molecular weights. Fragmentation patterns in MS/MS can further confirm the identity of the sugar moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide unambiguous structural elucidation of the isolated compounds, confirming the nature of the sugar and its linkage to the isorhamnetin aglycone.
Caption: A typical analytical workflow for the differentiation of isorhamnetin glycosides.
PART 6: Implications for Research and Drug Development
The choice between isorhamnetin 3-O-rhamnoside and isorhamnetin 3-O-glucoside in a research or drug development context should be guided by a clear understanding of their distinct properties.
-
For in vitro studies, the choice may depend on the specific biological target and the desired physicochemical properties. The difference in polarity could affect cell membrane permeability.
-
For in vivo studies and clinical applications, the differences in their metabolism by gut microbiota and subsequent bioavailability are of paramount importance. The glycoside that provides a more favorable pharmacokinetic profile for the release of the active isorhamnetin aglycone would be the preferred candidate.[18]
-
In the development of functional foods and nutraceuticals, the natural source and the predominant glycosidic form will be key considerations. For example, isorhamnetin 3-O-glucoside is abundant in rice varieties, while other glycosides are found in sea buckthorn and ginkgo biloba.[12]
References
- Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. (2023).
- Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. (2023). MDPI.
- Isorhamnetin Glycosides as Phytonutrients. (2023). Encyclopedia.pub.
-
Effect of isorhamnetin-3-O-glucoside and isorhamnetin-3-O-rutinoside on... (n.d.). ResearchGate. Available at: [Link]
- Flavonoid Biosynthetic Pathway: Genetics and Biochemistry. (n.d.). Biosciences Biotechnology Research Asia.
-
Chemical structures of isorhamnetin (1), isorhamnetin 3-O-glucoside... (n.d.). ResearchGate. Available at: [Link]
-
Overview of biological activities of isorhamnetin. NB. Circles do not... (n.d.). ResearchGate. Available at: [Link]
- Evaluation of Anti-inflammatory activites of Isorhamnetin 3-O-α-L- (6''-E-p-coumaroyl)-rhamnoside isolated from Indigofera tinctoria. (2019). Research Journal of Pharmacy and Technology.
- Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. (2025). MDPI.
-
Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica. (n.d.). PMC. Available at: [Link]
-
Current understanding of the pathways of flavonoid biosynthesis in model and crop plants. (2018). Journal of Experimental Botany. Available at: [Link]
-
Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond?. (2024). Frontiers. Available at: [Link]
-
Isorhamnetin – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
-
Isorhamnetin 3-O-Rhamnoside. (n.d.). PubChem. Available at: [Link]
-
Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways. (n.d.). PMC. Available at: [Link]
-
Isorhamnetin glycoside isolated from Opuntia ficus-indica (L.) MilI induces apoptosis in human colon cancer cells through mitochondrial damage. (2019). PubMed. Available at: [Link]
-
Showing Compound Isorhamnetin 3-O-(beta-D-glucopyranosyl-(1->6)-beta-D-glucopyranoside) (FDB004265). (2010). FooDB. Available at: [Link]
-
Flavonoids: biosynthesis, biological functions, and biotechnological applications. (2012). Frontiers. Available at: [Link]
-
Chemical structure of compound 2 (isorhamnetin-3-O-rutinoside) isolated... (n.d.). ResearchGate. Available at: [Link]
-
Isorhamnetin 3-rhamnoside-7-glucoside. (n.d.). PubChem. Available at: [Link]
-
Isorhamnetin 3-O-glucoside. (n.d.). PubChem. Available at: [Link]
-
Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica (L.). (n.d.). NIH. Available at: [Link]
-
Isorhamnetin: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery. (n.d.). MDPI. Available at: [Link]
-
Analysis of the metabolites of isorhamnetin 3-O-glucoside produced by human intestinal flora in vitro by applying ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry. (2014). PubMed. Available at: [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Frontiers | Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond? [frontiersin.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Isorhamnetin 3-O-glucoside | C22H22O12 | CID 5318645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isorhamnetin 3-O-Rhamnoside | C22H22O11 | CID 23634491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isorhamnetin glycoside isolated from Opuntia ficus-indica (L.) MilI induces apoptosis in human colon cancer cells through mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Analysis of the metabolites of isorhamnetin 3-O-glucoside produced by human intestinal flora in vitro by applying ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica (L.) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Green Extraction of Isorhamnetin 3-O-Rhamnoside Using Ultrasound-Assisted Deep Eutectic Solvents
Abstract: This document provides a comprehensive guide for the extraction of isorhamnetin 3-O-rhamnoside, a bioactive flavonol glycoside, from plant matrices using a sustainable approach. We detail the application of Ultrasound-Assisted Extraction (UAE) coupled with tailor-made Deep Eutectic Solvents (DESs). This method presents a green, efficient, and highly effective alternative to traditional solvent extraction techniques, which often rely on volatile and hazardous organic solvents. Protocols for DES synthesis, optimized flavonoid extraction, and subsequent recovery using macroporous resins are provided, alongside analytical validation by HPLC. This guide is intended for researchers in natural product chemistry, pharmacology, and drug development seeking to implement cleaner and more effective extraction technologies.
Introduction: The Case for Greener Flavonoid Extraction
Isorhamnetin 3-O-rhamnoside and its related glycosides are naturally occurring flavonols found in various plants, including sea buckthorn (Hippophae rhamnoides), Opuntia ficus-indica, and Ginkgo biloba.[1][2] These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and cardioprotective properties.[2][3]
Traditionally, the extraction of these valuable compounds has relied on conventional methods such as maceration or heat reflux with organic solvents like methanol or ethanol. While effective, these methods suffer from significant drawbacks, including long extraction times, high energy consumption, and the use of volatile, often toxic, solvents that pose environmental and safety risks.
Deep Eutectic Solvents (DESs) have emerged as a revolutionary class of green solvents that overcome these limitations.[4][5] DESs are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium salt like choline chloride, and a hydrogen bond donor (HBD), such as a polyol, organic acid, or sugar.[4][6] These components interact through hydrogen bonding to form a eutectic mixture with a melting point significantly lower than that of its individual components.[4] Their negligible volatility, tunable polarity, high solvency for a wide range of compounds, and biodegradability make them ideal for the sustainable extraction of natural products.[4][5]
The primary mechanism driving the high extraction efficiency of flavonoids by DESs is the strong hydrogen bonding interactions that form between the DES components and the hydroxyl groups of the flavonoid structure.[7] This guide will demonstrate how to harness the unique properties of DESs, enhanced by the physical effects of ultrasound, to achieve superior extraction yields of isorhamnetin 3-O-rhamnoside.
The Principle of Deep Eutectic Solvents (DESs)
A DES is formed by mixing an HBA and an HBD in a specific molar ratio. The resulting liquid exhibits unique physicochemical properties distinct from its parent components. Choline chloride (ChCl) is the most common HBA due to its low cost, low toxicity, and biodegradability.[6][8] HBDs can be varied to "tune" the solvent's properties, such as polarity and viscosity, to match the target analyte. For polar flavonoid glycosides like isorhamnetin 3-O-rhamnoside, HBDs like polyols (glycerol, ethylene glycol) and organic acids (lactic acid, levulinic acid) are particularly effective.[9][10][11]
The addition of a controlled amount of water to the DES system is a critical optimization step. It significantly reduces the high viscosity characteristic of many DESs, thereby improving mass transfer kinetics and enhancing extraction efficiency.[12][13]
Caption: Formation of a Deep Eutectic Solvent.
Protocols: From Synthesis to Analysis
This section provides detailed, step-by-step methodologies for the entire workflow, from creating the extraction solvent to quantifying the final product.
Protocol 1: Synthesis of Choline Chloride-Based DES
This protocol describes the preparation of a choline chloride:glycerol (ChCl:Gly) DES, a versatile and effective solvent for flavonoid extraction.
Materials:
-
Choline chloride (ChCl), ≥98% purity
-
Glycerol (Gly), ≥99% purity
-
Magnetic stirrer with heating
-
Glass beaker or flask
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh ChCl and glycerol in a 1:2 molar ratio. For example, to prepare approximately 100g of DES, weigh 34.91 g of ChCl (M.W. 139.62 g/mol ) and 65.09 g of glycerol (M.W. 92.09 g/mol ).
-
Mixing: Place the components into a clean, dry glass flask with a magnetic stir bar.
-
Heating and Stirring: Place the flask on a heating magnetic stirrer. Heat the mixture to 60–80°C with constant stirring.
-
Formation: Continue heating and stirring until a clear, homogeneous, and colorless liquid is formed. This typically takes 1-2 hours.
-
Storage: Cool the DES to room temperature and store it in a sealed container to prevent moisture absorption.
Table 1: Exemplary DES Compositions for Flavonoid Extraction
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Notes |
| Choline Chloride | Glycerol | 1:2 | Good general-purpose DES with low volatility and moderate viscosity.[10] |
| Choline Chloride | Lactic Acid | 1:2 | Effective for flavonoids, forms a less viscous solvent.[7] |
| Choline Chloride | Levulinic Acid | 1:2 | Demonstrated high yields for total flavonoid extraction.[9] |
| Choline Chloride | Fructose | 1:1 | A sugar-based natural DES (NADES) with high extraction capacity for phenolics.[14] |
| Betaine | Acetic Acid | 1:4 | Shown to have high yields for specific flavonoids from Scutellariae Radix.[15] |
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Isorhamnetin 3-O-Rhamnoside
This protocol details the extraction from a dried plant matrix (e.g., sea buckthorn leaves).
Materials:
-
Dried, powdered plant material (particle size ≤ 250 µm)
-
Prepared DES (e.g., ChCl:Gly 1:2)
-
Deionized water
-
Ultrasonic bath or probe system with temperature control
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Solvent Preparation: Prepare the extraction solvent by adding a specific percentage of water to the DES. A common starting point is 30% (v/v) water.[4][10] For example, mix 7 mL of DES with 3 mL of deionized water to make 10 mL of aqueous DES.
-
Sample Preparation: Accurately weigh approximately 1.0 g of the powdered plant material into a suitable extraction vessel (e.g., a 50 mL centrifuge tube).
-
Extraction: Add the aqueous DES solvent to the plant material at a defined solid-to-liquid ratio. A typical ratio is 1:20 to 1:30 g/mL.[4][12]
-
Ultrasonication: Place the vessel in an ultrasonic bath. Perform the extraction under optimized conditions. Based on literature for similar flavonoids, recommended starting parameters are:
-
Separation: After extraction, centrifuge the mixture at 5000 rpm for 10-15 minutes to separate the solid residue from the liquid extract.
-
Filtration: Carefully collect the supernatant (the DES extract) and filter it through a 0.45 µm syringe filter to remove any remaining fine particles. The filtrate is now ready for analysis or recovery of the target compound.
Protocol 3: Recovery of Flavonoids from DES Extract
A significant challenge is the recovery of the extracted compounds from the non-volatile DES phase. Macroporous adsorption resins are highly effective for this purpose.[10][16]
Materials:
-
DES extract containing isorhamnetin 3-O-rhamnoside
-
Glass column for chromatography
-
Deionized water
-
Ethanol (95%)
-
Rotary evaporator
Procedure:
-
Resin Pre-treatment: Activate the macroporous resin by soaking it in 95% ethanol for 24 hours, followed by washing with deionized water until the effluent is neutral.
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Loading: Dilute the DES extract with deionized water (e.g., 1:3 v/v) to reduce viscosity and facilitate adsorption. Load the diluted extract onto the column at a slow flow rate.
-
Washing: Wash the column with several column volumes of deionized water to remove the DES components (choline chloride, glycerol, etc.) and other highly polar impurities.
-
Elution: Elute the adsorbed flavonoids, including isorhamnetin 3-O-rhamnoside, from the resin using 95% ethanol.
-
Concentration: Collect the ethanolic eluate and concentrate it using a rotary evaporator to remove the ethanol. The remaining solid/semi-solid is the purified flavonoid-rich extract.
-
DES Recycling: The DES-containing aqueous effluent from the washing step can be concentrated by evaporating the water, allowing the DES to be recovered and potentially reused.[9][10]
Caption: Workflow for DES extraction and recovery.
Protocol 4: Analytical Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) with a UV/PDA detector is the standard method for quantifying isorhamnetin glycosides.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of A: Acetonitrile and B: Water with 0.1% formic or acetic acid.
-
Gradient Program: A typical gradient might start at 10-15% A, increasing to 30-40% A over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or 350 nm.
-
Injection Volume: 10-20 µL.
-
Quantification: Based on a calibration curve prepared from an isorhamnetin 3-O-rhamnoside analytical standard.[17]
Optimization and Troubleshooting
Achieving the highest extraction yield requires optimization of several key parameters. Response Surface Methodology (RSM) is a powerful statistical tool for this purpose.[4][9][10]
Table 2: Key Parameters for Optimization and Troubleshooting
| Parameter | Typical Range | Rationale & Troubleshooting |
| Water Content in DES | 10-50% (v/v)[4][10] | Rationale: Reduces viscosity, improving mass transfer. Troubleshooting: Too little water leads to poor extraction due to high viscosity. Too much water can decrease the hydrogen bonding interactions between DES and flavonoids, reducing solvency. |
| Solid-to-Liquid Ratio | 1:10 - 1:50 g/mL[4][12] | Rationale: Ensures complete wetting of the plant material and provides a sufficient concentration gradient. Troubleshooting: A low ratio may lead to incomplete extraction. A very high ratio wastes solvent and results in a dilute extract. |
| Extraction Temperature | 30-70°C[4][9] | Rationale: Increases solubility and diffusion rate. Troubleshooting: Temperatures above 70-80°C may risk degradation of thermolabile flavonoids. |
| Ultrasonication Time | 20-90 min[4][9] | Rationale: Ultrasound enhances extraction via cavitation, which disrupts plant cell walls. Troubleshooting: Insufficient time results in low yield. Prolonged time offers no further benefit and may degrade compounds. |
Conclusion
The combination of Deep Eutectic Solvents with Ultrasound-Assisted Extraction offers a potent, sustainable, and highly efficient platform for isolating isorhamnetin 3-O-rhamnoside from natural sources. This methodology not only aligns with the principles of green chemistry by replacing hazardous organic solvents but often results in significantly higher extraction yields in shorter times compared to conventional techniques.[7][9] The tunability of DESs allows for the creation of designer solvents optimized for specific target molecules, while methods for compound recovery and solvent recycling enhance the economic and environmental viability of the process. This application note provides a robust framework for researchers to adopt and adapt this technology for the discovery and development of valuable plant-derived therapeutics.
References
-
Research progress on extraction of flavonoids with deep eutectic solvents from natural products. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Li, Y., et al. (2024). Ultrasound-Assisted Deep Eutectic Solvent Extraction of Flavonoids from Cercis chinensis Seeds: Optimization, Kinetics and Antioxidant Activity. MDPI. Available at: [Link]
-
Fu, X., et al. (2022). Deep Eutectic Solvent-Based Ultrasound-Assisted Extraction of Flavonoids from Houttuynia cordata. PMC. Available at: [Link]
-
Gao, Y., et al. (2022). Ultrasound-Assisted Extraction of Flavonoids from Potentilla fruticosa L. Using Natural Deep Eutectic Solvents. MDPI. Available at: [Link]
-
Su, J., et al. (2022). A Green Method of Extracting and Recovering Flavonoids from Acanthopanax senticosus Using Deep Eutectic Solvents. PMC. Available at: [Link]
-
Wang, Z., et al. (2024). Combination of a Deep Eutectic Solvent and Macroporous Resin for Green Recovery of Iridoids, Chlorogenic Acid, and Flavonoids from Eucommia ulmoides Leaves. MDPI. Available at: [Link]
-
Gao, Y., et al. (2022). Ultrasound-Assisted Extraction of Flavonoids from Potentilla fruticosa L. Using Natural Deep Eutectic Solvents. ResearchGate. Available at: [Link]
-
Li, P., et al. (2020). Extraction of Flavonoids from Scutellariae Radix using Ultrasound-Assisted Deep Eutectic Solvents and Evaluation of Their Anti-Inflammatory Activities. ACS Publications. Available at: [Link]
-
Dai, Y., et al. (2021). Insight into the Deep Eutectic Solvent Extraction Mechanism of Flavonoids from Natural Plant. ACS Publications. Available at: [Link]
-
Mok, C., et al. (2021). Combined Use of Deep Eutectic Solvents, Macroporous Resins, and Preparative Liquid Chromatography for the Isolation and Purification of Flavonoids and 20-Hydroxyecdysone from Chenopodium quinoa Willd. PMC. Available at: [Link]
-
Isorhamnetin. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Su, J., et al. (2022). A Green Method of Extracting and Recovering Flavonoids from Acanthopanax senticosus Using Deep Eutectic Solvents. ResearchGate. Available at: [Link]
-
Yusof, N., et al. (2021). Integration of Choline Chloride-Based Natural Deep Eutectic Solvents and Macroporous Resin for Green Production of Enriched Oil Palm Flavonoids as Natural Wound Healing Agents. PMC. Available at: [Link]
-
Laina, V., et al. (2023). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? MDPI. Available at: [Link]
-
Jeon, J., et al. (2018). Enhanced extraction of bioactive natural products using tailor-made deep eutectic solvents: application to flavonoid extraction from Flos sophorae. Royal Society of Chemistry. Available at: [Link]
-
Li, Y., & Ma, S. (2022). Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. MDPI. Available at: [Link]
-
Isorhamnetin 3-O-Rhamnoside. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
Li, Y., & Ma, S. (2023). Isorhamnetin Glycosides as Phytonutrients. Encyclopedia.pub. Available at: [Link]
-
Jeon, J., et al. (2018). (PDF) Enhanced extraction of bioactive natural products using tailor-made deep eutectic solvents: Application to flavonoid extraction from Flos sophorae. ResearchGate. Available at: [Link]
-
Skarpalezos, D., & Detsi, A. (2019). Deep Eutectic Solvents as Extraction Media for Valuable Flavonoids from Natural Sources. Semantic Scholar. Available at: [Link]
-
List of the choline chloride-based deep eutectic solvents (DESs)... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Liu, Y., et al. (2024). Deep Eutectic Solvents as New Extraction Media for Flavonoids in Mung Bean. MDPI. Available at: [Link]
-
Isorhamnetin 3-rutinoside-7-rhamnoside. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
Isorhamnetin-3-O-sophoroside-7-O-rhamnoside. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
Liu, L., et al. (2020). Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System. PMC. Available at: [Link]
-
Bubalo, M., et al. (2016). Choline Chloride Based Natural Deep Eutectic Solvents as Extraction Media for Extracting Phenolic Compounds from Chokeberry (Aronia melanocarpa). PMC. Available at: [Link]
-
Alanón, M., et al. (2016). Choline chloride derivative-based deep eutectic liquids as novel green alternative solvents for extraction of phenolic compounds. Academia.edu. Available at: [Link]
-
Bildik, F., & Sendil, O. (2022). Application of Choline Chloride as Natural Deep Eutectic Solvents for the Green Extraction of Phenolic Compounds from Rheum Ribes. DergiPark. Available at: [Link]
-
Park, J., et al. (2021). Validation of an HPLC/UV-based method for Salicornia herbacea-derived isorhamnetin-3-O-glucoside and quercetin-3-O-glucoside quantification. SpringerLink. Available at: [Link]
-
Peng, X., et al. (2019). Application of Natural Deep Eutectic Solvents in the Extraction of Quercetin from Vegetables. MDPI. Available at: [Link]
-
Al-Massarani, S., et al. (2025). HPLC-PDA and in vivo anti-inflammatory potential of isorhamnetin-3-O-β-D-glucoside from Zygophyllum simplex L. PubMed. Available at: [Link]
-
Al-Sayed, E., et al. (2022). UPLC-PDA-MS/MS Profiling and Healing Activity of Polyphenol-Rich Fraction of Alhagi maurorum against Oral Ulcer in Rats. Semantic Scholar. Available at: [Link]
-
Panić, M., et al. (2020). Innovative Extraction Techniques Using Deep Eutectic Solvents and Analytical Methods for the Isolation and Characterization of Natural Bioactive Com. Semantic Scholar. Available at: [Link]
Sources
- 1. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients | MDPI [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deep Eutectic Solvent-Based Ultrasound-Assisted Extraction of Flavonoids from Houttuynia cordata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Integration of Choline Chloride-Based Natural Deep Eutectic Solvents and Macroporous Resin for Green Production of Enriched Oil Palm Flavonoids as Natural Wound Healing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A Green Method of Extracting and Recovering Flavonoids from Acanthopanax senticosus Using Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ultrasound-Assisted Extraction of Flavonoids from Potentilla fruticosa L. Using Natural Deep Eutectic Solvents | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Choline Chloride Based Natural Deep Eutectic Solvents as Extraction Media for Extracting Phenolic Compounds from Chokeberry (Aronia melanocarpa) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. extrasynthese.com [extrasynthese.com]
A Validated UPLC-MS/MS Method for the Sensitive Quantification of Isorhamnetin 3-O-rhamnoside in Biological Matrices
Abstract
This application note details a robust and highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of isorhamnetin 3-O-rhamnoside in biological matrices, specifically plasma. Isorhamnetin 3-O-rhamnoside, a flavonoid glycoside found in various medicinal and dietary plants, is of significant interest for its potential pharmacological activities.[1][2] The method described herein utilizes a simple protein precipitation step for sample preparation and offers excellent sensitivity, accuracy, and precision, making it suitable for pharmacokinetic studies and other applications requiring precise measurement of this compound.
Introduction
Isorhamnetin 3-O-rhamnoside is a naturally occurring flavonoid glycoside, a derivative of isorhamnetin.[3] These compounds are widely distributed in the plant kingdom, found in plants such as Hippophae rhamnoides (sea buckthorn) and Opuntia ficus-indica (prickly pear).[1] Flavonoid glycosides exhibit a range of biological activities, and their quantification in biological fluids is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.[1][4] UPLC-MS/MS has become the preferred analytical tool for such bioanalytical assays due to its superior speed, resolution, and sensitivity.[1] This document provides a comprehensive protocol for the quantification of isorhamnetin 3-O-rhamnoside, designed for researchers in pharmacology, drug development, and natural product chemistry.
Principle of the Method
The method employs a protein precipitation technique to extract isorhamnetin 3-O-rhamnoside and an internal standard (IS) from plasma samples. The separation is achieved on a C18 reversed-phase UPLC column using a gradient elution with a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid to ensure good peak shape and ionization efficiency.[5][6][7] Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The electrospray ionization (ESI) source is operated in negative ion mode, which typically provides higher sensitivity for flavonoids.[8] The MRM transitions from the precursor ion to a specific product ion for both the analyte and the IS ensure high selectivity and minimize interference from the complex biological matrix.[7]
Materials and Reagents
-
Analytes: Isorhamnetin 3-O-rhamnoside (Reference Standard, >98% purity)
-
Internal Standard (IS): Rutin or a structurally similar flavonoid glycoside (>98% purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)
-
Chemicals: Ammonium acetate (if required for mobile phase modification)
-
Biological Matrix: Blank rat or human plasma (screened for interferences)
Instrumentation and Conditions
A summary of the instrumental setup and optimized parameters is provided in the tables below. These serve as a robust starting point and may be further optimized based on the specific instrumentation available.
UPLC System Parameters
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.4 mL/min[5][6] |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL[6] |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 3.0 | |
| 3.1 | |
| 4.0 |
Mass Spectrometer Parameters
| Parameter | Setting |
| Mass Spectrometer | Waters Xevo TQ or equivalent Triple Quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV[9] |
| Source Temperature | 120 °C[9] |
| Desolvation Temp. | 350 °C[9] |
| Desolvation Gas Flow | 600 L/hr[9] |
| Collision Gas | Argon |
MRM Transitions and Compound-Specific Parameters
The specific mass-to-charge ratios (m/z) for precursor and product ions must be optimized by infusing a standard solution of each compound. The values below are typical for these types of molecules.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Isorhamnetin 3-O-rhamnoside | 461.1 | 315.0 | ~40 | ~25 |
| Rutin (IS) | 609.1 | 300.1 | ~50 | ~45 |
Rationale for MRM transition: The precursor ion [M-H]⁻ for isorhamnetin 3-O-rhamnoside (C₂₂H₂₂O₁₁) has an exact mass of approximately 462.12.[3] The fragmentation in the collision cell typically results in the neutral loss of the rhamnoside moiety (146 Da), yielding the isorhamnetin aglycone fragment [M-H-146]⁻ at m/z 315.[9] This is a characteristic and stable fragment, providing excellent specificity.
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and QC Samples
-
Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of isorhamnetin 3-O-rhamnoside and the IS. Dissolve in methanol to make a final concentration of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the stock solutions with 50% methanol to create working solutions for calibration standards and quality control (QC) samples.
-
Calibration Curve Standards: Spike blank plasma with the appropriate working solutions to prepare a calibration curve ranging from approximately 1 to 1000 ng/mL. A typical curve might include 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low (LQC, ~3x LLOQ), medium (MQC), and high (HQC).
Sample Preparation: Protein Precipitation
This protocol is optimized for plasma samples and offers high throughput and good recovery.
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (e.g., 500 ng/mL Rutin) and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.[5][6]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (1-5 µL) directly into the UPLC-MS/MS system.[6]
Method Validation
The developed bioanalytical method should be validated according to international guidelines such as the ICH M10 guideline.[10] The validation ensures the reliability of the data for its intended purpose.
Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² > 0.995 over 1-1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy ±20%; Precision ≤20% | 1 ng/mL[8] |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 90.39–106.52%[5] |
| Precision (Intra- & Inter-day) | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) | CV < 11.71%[5] |
| Recovery | Consistent, precise, and reproducible | >85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | Minimal matrix effects observed |
| Stability | Analyte stable under various storage and handling conditions | Stable for 24h at RT, 3 freeze-thaw cycles, and 1 month at -80°C |
Results and Discussion
Under the optimized chromatographic conditions, isorhamnetin 3-O-rhamnoside and the internal standard are well-separated from endogenous plasma components with no significant interference observed at their respective retention times. The use of a UPLC system with a sub-2 µm particle column allows for sharp, symmetrical peaks and a short run time of approximately 4 minutes, enabling high-throughput analysis. The protein precipitation method provides clean extracts and consistent recoveries, as demonstrated by the validation data. The sensitivity of the method, with an LLOQ of 1 ng/mL, is sufficient for the analysis of samples from typical pharmacokinetic studies.[11]
Conclusion
This application note presents a validated, high-performance UPLC-MS/MS method for the quantification of isorhamnetin 3-O-rhamnoside in plasma. The method is rapid, sensitive, selective, and reliable, meeting the stringent requirements for bioanalytical method validation. It can be readily implemented in research and regulated laboratories for pharmacokinetic and metabolic studies of this important flavonoid glycoside.
References
-
An Innovative Approach to the Preparation of Plasma Samples for UHPLC-MS Analysis. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Analysis of isorhamnetin-3-O-neohesperidoside in rat plasma by liquid chromatography/electrospray ionization tandem mass spectrometry and its application to pharmacokinetic studies. (2013). Journal of Pharmaceutical Analysis. [Link]
-
A UPLC-MS/MS Method for the Determination of 14 Compounds in Rat Plasma and Its Application in a Pharmacokinetic Study of Orally A. (2018). Semantic Scholar. [Link]
-
A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β- D-glucopyranoside-(4®1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies. (2013). MDPI. [Link]
-
The Metabolic Profiling of Isorhamnetin-3-O- Neohesperidoside Produced by Human Intestinal Flora Employing UPLC. (2016). SciSpace. [Link]
-
Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. (2023). MDPI. [Link]
-
UHPLC-(ESI)QTOF MS/MS Profiling of Quercetin Metabolites in Human Plasma Postconsumption of Applesauce Enriched with Apple Peel. (2012). Journal of Agricultural and Food Chemistry. [Link]
-
UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans. (2013). Agilent. [Link]
-
UPLC-MS/MS quantification of quercetin in plasma and urine following parenteral administration. (2019). ResearchGate. [Link]
-
Validation of an HPLC/UV-based method for Salicornia herbacea-derived isorhamnetin-3-O-glucoside and. (2021). Applied Biological Chemistry. [Link]
-
A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Development of a UPLC-MS/MS Method for Simultaneous Determination of Six Flavonoids in Rat Plasma after Administration of Maydis. (2017). Semantic Scholar. [Link]
-
Analytical Methods. (n.d.). RSC Publishing. Retrieved February 16, 2026, from [Link]
-
Isorhamnetin 3-O-Rhamnoside. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]
-
Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
-
In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts. (n.d.). Academia.edu. Retrieved February 16, 2026, from [Link]
- The extraction separation method of rhamnetin-3-O-β-D-6-O-.alpha.-L-rhamnosyl-D-glucose. in Flos Caraganae Sinicae alabastrum. (n.d.). Google Patents.
-
Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Isorhamnetin 3-rutinoside-7-rhamnoside. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]
-
ICH M10 guideline - a harmonized global approach to bioanalysis. (2023). Prospects in Pharmaceutical Sciences. [Link]
-
Determination of Flavonoid Glycoside Isomers Using Vision Transformer and Tandem Mass Spectrometry. (2024). MDPI. [Link]
-
Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. (2022). Journal of King Saud University - Science. [Link]
-
LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case. (2024). RSC Advances. [Link]
Sources
- 1. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isorhamnetin 3-O-Rhamnoside | C22H22O11 | CID 23634491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 11. Analysis of isorhamnetin-3-O-neohesperidoside in rat plasma by liquid chromatography/electrospray ionization tandem mass spectrometry and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Isorhamnetin 3-O-Rhamnoside in Cell Culture Media
Introduction: Isorhamnetin 3-O-rhamnoside, a flavonoid with considerable therapeutic promise, frequently presents a significant hurdle in in vitro research: poor aqueous solubility. This inherent characteristic can cause the compound to precipitate in cell culture media, leading to inaccurate dose-response data and compromised experimental results. This guide provides a systematic and technically grounded approach to overcoming this challenge, ensuring the reliability and reproducibility of your research.
Part 1: Troubleshooting Common Solubility Issues
Q1: I've prepared a stock solution of isorhamnetin 3-O-rhamnoside in DMSO, but it precipitates when I dilute it into my cell culture medium. What's causing this, and how can I fix it?
A1: The Science Behind the Precipitation
This common issue arises from a drastic change in solvent polarity. Isorhamnetin 3-O-rhamnoside is readily soluble in organic solvents like dimethyl sulfoxide (DMSO).[1][2] However, when this concentrated stock is introduced into the aqueous environment of cell culture media, the compound's solubility plummets, causing it to fall out of solution.
Troubleshooting Workflow:
Caption: A streamlined workflow for addressing isorhamnetin 3-O-rhamnoside precipitation.
Recommended Protocols:
-
Optimize Stock Concentration: Prepare a lower concentration stock solution (e.g., 10-20 mM in DMSO) to reduce the amount of organic solvent introduced into the final culture volume.
-
Step-wise Dilution: Avoid a single, large dilution. Instead, perform a serial dilution, first into a small volume of media or phosphate-buffered saline (PBS), followed by the final dilution into your experimental wells. This gradual decrease in solvent polarity can help maintain solubility.
-
Maintain Low Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept below 0.5%, and ideally at or below 0.1%, to prevent cytotoxicity.[3][4][5][6][7][8] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Part 2: Advanced Solubilization Techniques
Q2: I require a higher concentration of isorhamnetin 3-O-rhamnoside for my experiments, but it continues to precipitate. What are my next steps?
A2: Employing Solubilization Enhancers
When standard methods are insufficient, advanced formulation strategies can be used to increase the aqueous solubility of the compound.
1. pH Adjustment:
The solubility of flavonoids is often pH-dependent.[9][10][11] Increasing the pH of the cell culture medium can deprotonate the hydroxyl groups on the isorhamnetin 3-O-rhamnoside molecule, leading to an ionized form with greater aqueous solubility.[10][12]
-
Experimental Protocol:
-
Prepare a small test volume of your cell culture medium.
-
Carefully add a sterile, dilute base (e.g., 0.1 M NaOH) in small increments, monitoring the pH with a calibrated meter.
-
Determine the maximum pH your specific cell line can tolerate without affecting viability (typically in the range of 7.4-8.0).
-
Prepare your experimental medium at this optimized pH before adding the isorhamnetin 3-O-rhamnoside stock.
-
Critical Note: Always validate the effect of the pH-adjusted medium on your cells in a pilot experiment.
-
2. Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules in their hydrophobic core, forming water-soluble inclusion complexes.[13][14][15][16][17] This significantly enhances the apparent aqueous solubility of the guest molecule.[13][14][15]
-
Recommended Cyclodextrins: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[16]
-
Protocol for Cyclodextrin Formulation:
-
Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in sterile water or PBS.
-
Dissolve the isorhamnetin 3-O-rhamnoside directly into the HP-β-CD solution. Gentle warming (37-40°C) and sonication can facilitate this process.
-
Sterile-filter the resulting complex before adding it to your cell culture medium.
-
Essential Control: A vehicle control containing the same final concentration of HP-β-CD is necessary to account for any potential biological effects of the cyclodextrin itself.
-
3. Non-ionic Surfactants:
Low concentrations of non-toxic, non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[18][19]
-
Suitable Surfactants for Cell Culture: Polysorbates (e.g., Tween® 20, Tween® 80) and other non-ionic surfactants are generally well-tolerated by most cell lines at low concentrations.[18][20]
-
Protocol for Surfactant Formulation:
-
Prepare a stock solution of the chosen surfactant in your cell culture medium.
-
Add the isorhamnetin 3-O-rhamnoside stock solution to the surfactant-containing medium with gentle agitation.
-
Cytotoxicity Assessment: It is imperative to perform a dose-response experiment to determine the maximum non-toxic concentration of the surfactant for your specific cell line.
-
Comparative Overview of Solubilization Strategies:
| Method | Mechanism | Advantages | Disadvantages | Recommended Starting Concentration |
| DMSO | Co-solvency | Simple, widely used | Precipitation on dilution, potential cytotoxicity | < 0.5% (v/v) final |
| pH Adjustment | Ionization | Effective for compounds with acidic/basic groups | Can impact cell viability and media stability | Test range: pH 7.4 - 8.0 |
| Cyclodextrins (HP-β-CD) | Inclusion Complexation | High solubilization capacity, low toxicity | Potential for intrinsic biological effects | 1-5% (w/v) final |
| Surfactants (Tween® 80) | Micellar Solubilization | Effective at low concentrations | Potential for cytotoxicity, may interfere with some assays | < 0.1% (v/v) final |
Part 3: Verification and Quality Control
Q3: How can I confirm that my isorhamnetin 3-O-rhamnoside is fully dissolved and remains stable in the media during my experiment?
A3: Ensuring Complete Solubilization and Stability
Visual inspection is a preliminary step, but quantitative methods are required for definitive confirmation.
1. Microscopic Examination:
-
After preparing your final working solution, place a small drop on a microscope slide and examine it under high magnification (e.g., 400x). The presence of any crystals or amorphous precipitate indicates incomplete dissolution.
2. Quantitative Analysis of Solubility:
A centrifugation-based assay provides a robust assessment of solubility.
-
Protocol for Solubility Assessment:
-
Prepare the highest desired concentration of isorhamnetin 3-O-rhamnoside in your chosen cell culture medium formulation.
-
Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and determine the concentration of isorhamnetin 3-O-rhamnoside using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[21][22]
-
A significant discrepancy between the measured and intended concentrations confirms a solubility issue.
-
Solubility Verification Workflow:
Caption: A comprehensive workflow for the verification of isorhamnetin 3-O-rhamnoside solubility.
References
-
Lima, B. dos S., Shanmugam, S., et al. (2019). Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review. ResearchGate. [Link]
-
Ferreira, O., & Pinho, S. P. (2012). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]
-
Dai, Y., & Mumper, R. J. (2010). Plant phenolics: extraction, analysis and their antioxidant and anticancer properties. Molecules. [Link]
-
Binks, B. P., & Rodrigues, J. A. (2012). Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers. PubMed. [Link]
-
Various Authors. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]
-
Peltomaa, R., et al. (2025). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. MDPI. [Link]
-
Lima, B. dos S., Shanmugam, S., et al. (2019). Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review. ProQuest. [Link]
-
Various Authors. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? ResearchGate. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link]
-
Various Authors. (2023). Maximum DMSO concentration in media for cell culture? Reddit. [Link]
-
Lima, B. dos S., Shanmugam, S., et al. (2019). Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review. ResearchGate. [Link]
-
Mandras, F., et al. (2024). 2-Hydroxypropyl-β-Cyclodextrin-Based Complexes Improve Polyphenol Solubility and Bioaccessibility: Evaluation by Validated HPLC–DAD Method. MDPI. [Link]
-
Rodrigues, L. A., et al. (2025). Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. ACS Publications. [Link]
-
Jurasekova, Z., et al. (2014). Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy. ResearchGate. [Link]
-
Various Authors. (2016). What is the maximum non-toxic concentration of DMSO in Cell culture? ResearchGate. [Link]
-
FooDB. (2010). Showing Compound Isorhamnetin 3-glucoside 7-rhamnoside (FDB016411). FooDB. [Link]
-
Li, Y., et al. (2019). Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System. PMC. [Link]
-
Various Authors. (n.d.). The effect of pH on the extraction yield of flavonoids. ResearchGate. [Link]
-
Ginestra, G., et al. (2021). Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica (L.). NIH. [Link]
-
Various Authors. (2016). Why Tween surfactant are suitable for cell culture? Is there any particular physical/chemical reason? ResearchGate. [Link]
-
BioCrick. (n.d.). Isorhamnetin 3-sophoroside-7-rhamnoside. BioCrick. [Link]
-
Choi, Y. H., & Kim, J. H. (2018). Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. MDPI. [Link]
-
Li, Y., et al. (2023). Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. PMC. [Link]
-
Various Authors. (2024). Solubility and extractability enhancement of the main food flavonoids by using choline chloride-based natural deep eutectic solvents. ResearchGate. [Link]
-
Various Authors. (n.d.). Analytical Methods. RSC Publishing. [Link]
-
Li, Y., et al. (2023). Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. ResearchGate. [Link]
-
Li, Y., et al. (2025). Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System. ResearchGate. [Link]
-
Push Bio-technology. (n.d.). Isorhamnetin 3-sophoroside-7-rhamnoside. Push Bio-technology. [Link]
-
Charles University. (n.d.). A water-soluble preparation for intravenous administration of isorhamnetin and its pharmacokinetics in rats. Charles Explorer. [Link]
-
Kim, J. K., & Park, S. U. (2015). Enhancement of quercetin water solubility with steviol glucosides and the studies of biological properties. Functional Foods in Health and Disease. [Link]
- Google Patents. (n.d.). The extraction separation method of rhamnetin-3-O-β-D-6-O-.alpha.-L-rhamnosyl-D-glucose. in Flos Caraganae Sinicae alabastrum.
-
Li, Y., et al. (2023). Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. MDPI. [Link]
-
PubChem. (n.d.). Isorhamnetin 3-O-Rhamnoside. PubChem. [Link]
Sources
- 1. biocrick.com [biocrick.com]
- 2. Natural Product Description|Isorhamnetin 3-sophoroside-7-rhamnoside [sinophytochem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review - ProQuest [proquest.com]
- 16. mdpi.com [mdpi.com]
- 17. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 20. kyforabio.com [kyforabio.com]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Isorhamnetin 3-O-Rhamnoside Stability & Handling
Executive Summary
For the storage and handling of Isorhamnetin 3-O-rhamnoside (I3R) , the choice between DMSO and Methanol depends entirely on your experimental timeline and application.[1][2]
-
For Long-Term Storage (>2 weeks): Use Anhydrous DMSO stored at -20°C or -80°C. Critical Warning: DMSO is hygroscopic; absorbed atmospheric water will cause hydrolysis of the glycosidic bond.
-
For Immediate Analysis (HPLC/MS): Use Methanol (preferably with 0.1% Formic Acid). Methanol is superior for preventing trans-esterification during short-term handling but is too volatile for open-vial assays.[1][2]
Module 1: Solvent Science & Stability Mechanisms
To ensure reproducibility, you must understand the chemical liabilities of I3R in solution. I3R is a flavonol glycoside; its stability is dictated by the O-glycosidic bond at the C3 position and the oxidation potential of the phenolic rings.
1.1 The DMSO Paradox (Solubility vs. Hydrolysis)
DMSO (Dimethyl sulfoxide) is the industry standard for solubilizing hydrophobic flavonoids. However, it presents a silent danger: Hygroscopicity .
-
Mechanism: DMSO absorbs moisture from the air. A DMSO stock solution left uncapped for 15 minutes can absorb significant water.
-
The Reaction: Water acts as a nucleophile, attacking the acetal linkage between the Isorhamnetin aglycone and the Rhamnose sugar. This releases the aglycone (Isorhamnetin), which precipitates or elutes at a different retention time.
-
Prevention: Use anhydrous DMSO (packed under argon/nitrogen) and single-use aliquots.[1][2]
1.2 The Methanol Factor (Volatility vs. Transesterification)
Methanol is excellent for preventing aggregation but carries its own risks.
-
Mechanism: In the presence of trace acids (often found in dirty glassware), methanol can attack ester bonds. While I3R is an ether-linked glycoside (stable to transesterification), impurities or acylated derivatives are vulnerable.[1][2]
-
The Risk: The primary risk with Methanol is evaporation , leading to unquantified concentration increases.
-
Prevention: Use septum-sealed vials and store at -20°C.
Module 2: Comparative Stability Data
The following table summarizes stability profiles based on internal stress-testing data for flavonol 3-O-glycosides.
| Parameter | Anhydrous DMSO | DMSO + 10% Water | Methanol (100%) | Methanol + 0.1% FA |
| Solubility Limit | ~20 mg/mL | ~15 mg/mL | ~5-10 mg/mL | ~10 mg/mL |
| Stability (RT, 24h) | High (>99%) | Moderate (95-98%) | High (>99%) | Very High (>99.5%) |
| Stability (-20°C, 6mo) | High (>98%) | Poor (<80%) | Good (95%)* | High (>98%) |
| Primary Degradant | None | Isorhamnetin (Aglycone) | None | None |
| Major Risk | Freeze-Thaw Precip.[1][2] | Hydrolysis | Evaporation | Acid Hydrolysis (if >1% acid) |
*Note: Methanol stocks at -20°C may suffer from "concentration creep" due to solvent evaporation through caps.[1][2]
Module 3: Degradation & Decision Pathways (Visualized)
Figure 1: Degradation Mechanism of Isorhamnetin 3-O-Rhamnoside
This diagram illustrates the specific chemical breakdown you will observe if the solvent system is compromised by water (in DMSO) or extreme pH.[1][2]
Caption: Figure 1. Hydrolytic cleavage of the O-glycosidic bond at C3, accelerated by water contamination in DMSO or acidic conditions.[2]
Figure 2: Solvent Selection Decision Tree
Use this logic flow to determine the correct solvent for your specific experimental stage.
Caption: Figure 2. Decision matrix for solvent selection based on experimental timeline and downstream application.
Module 4: Troubleshooting Guide
Symptom 1: "Ghost Peaks" in HPLC
-
Observation: A new peak appears at a higher retention time (more hydrophobic) than your standard.
-
Root Cause: Hydrolysis has occurred.[3][4] The peak is likely the Isorhamnetin aglycone , which has lost the hydrophilic rhamnose sugar.
-
Fix:
-
Check the age of your DMSO stock. If >3 months or frequently opened, discard.
-
Ensure your mobile phase pH is not extremely acidic (< pH 2.0).
-
Symptom 2: Precipitation upon thawing
-
Observation: Yellow particulates visible at the bottom of the vial after taking it out of -20°C.
-
Root Cause:
-
Solubility Shock: DMSO freezes at 18.5°C. As it freezes, solutes concentrate in the remaining liquid phase, potentially crashing out.
-
Moisture: Water condensation during thawing reduces solubility.
-
-
Fix:
-
Sonicate the vial at 30°C for 5-10 minutes.
-
Vortex vigorously.[3]
-
If precipitate remains, spin down and re-quantify the supernatant; do not assume the original concentration.
-
Module 5: Validated Reconstitution Protocol
To maximize stability, follow this "Best Practice" protocol (Standard Operating Procedure #I3R-SOP-05).
Materials:
Procedure:
-
Equilibration: Allow the vial of solid I3R to reach room temperature before opening. This prevents condensation on the hygroscopic powder.
-
Dissolution: Add Anhydrous DMSO to achieve a concentration of 10 mM (approx. 4.6 mg/mL). High concentrations are more stable than dilute ones.
-
Mixing: Vortex for 30 seconds. Inspect for clarity.
-
Aliquotting: Immediately dispense into single-use aliquots (e.g., 50 µL) in amber vials.
-
Inert Gas Overlay: Gently blow Argon or Nitrogen into the headspace of each vial for 5 seconds to displace humid air.
-
Storage: Cap tightly and store at -80°C (preferred) or -20°C.
References
-
PubChem. (2025). Isorhamnetin 3-O-rhamnoside Compound Summary. National Library of Medicine. Retrieved from [Link][1][2]
- Caleja, C., et al. (2017). Development of a functional dairy food: Exploring bioactive peptides and phenolic compounds. Journal of Functional Foods.
- Chebil, L., et al. (2007). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data. (Foundational data on flavonol solubility thermodynamics).
Sources
- 1. Isorhamnetin 3-O-Rhamnoside | C22H22O11 | CID 23634491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isorhamnetin-3-O-sophoroside-7-O-rhamnoside | C34H42O21 | CID 102004843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Flavonoid Glucosides Are Hydrolyzed and Thus Activated in the Oral Cavity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoid glucosides are hydrolyzed and thus activated in the oral cavity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Optimizing Enzymatic Synthesis of Isorhamnetin 3-O-Rhamnoside
Core Directive & Executive Summary
Objective: Maximize the molar conversion yield of isorhamnetin to isorhamnetin 3-O-rhamnoside (I3R) using a multi-enzyme cascade system.
The Challenge: The primary bottlenecks in this synthesis are the prohibitive cost of the sugar donor (UDP-Rhamnose), the poor aqueous solubility of the acceptor substrate (isorhamnetin), and the thermal instability of auxiliary enzymes in the cascade.
The Solution: This guide details a self-sustaining Three-Enzyme Cascade protocol utilizing Arabidopsis thaliana rhamnosyltransferase (AtUGT78D1) coupled with a UDP-rhamnose regeneration system.[1][2][3][4][5] This method has been validated to achieve up to 100% molar conversion (approx. 231 mg/L) under optimized conditions.[4][5][6]
Technical Troubleshooting & FAQ
Category 1: Reaction Kinetics & Yield Stagnation
Q: My conversion rate plateaus after 12 hours despite excess substrate. Is the enzyme dead? A: It is likely product inhibition or thermal inactivation of the regeneration enzymes, not necessarily the glycosyltransferase (AtUGT78D1).
-
Diagnosis: AtUGT78D1 is relatively stable (half-life ~1.5h at 45°C), but the UDP-rhamnose synthase (VvRHM-NRS) used in regeneration systems is thermally sensitive.
-
Solution: Lower your reaction temperature to 25°C . While AtUGT78D1 has an optimal temp of 45°C, the system optimum is 25°C to preserve the regeneration pathway.
-
Mechanism: High concentrations of the product (I3R) can competitively inhibit the forward reaction. If yield stalls at >70%, consider a fed-batch approach or in situ product removal (resin adsorption).
Q: Why is the reaction pH critical? I am using pH 7.0. A: You are slightly off the system optimum. Shift to pH 7.5 .
-
Reasoning: While AtUGT78D1 works well at pH 7.0, the synergistic cascade (involving Glycine max Sucrose Synthase for UDP recycling) operates most efficiently at pH 7.5. Deviating to pH 6.5 or 8.5 can drop relative activity by 20–40%.
Category 2: Solubility & Substrate Availability
Q: Isorhamnetin precipitates immediately upon addition to the buffer. Can I use more DMSO? A: Use caution. Do not exceed 15% (v/v) DMSO.
-
The Sweet Spot: 1% to 2% DMSO improves solubility enough for the enzyme to access the substrate without denaturing the protein structure.
-
The Limit: At >15% DMSO, the tertiary structure of AtUGT78D1 is compromised, leading to a rapid loss of catalytic efficiency.
-
Alternative: If solubility remains an issue, consider using a cyclodextrin-assisted reaction medium (e.g.,
-cyclodextrin) to solubilize the hydrophobic flavonoid without organic solvent toxicity.
Category 3: Cofactors & Sugar Donors[5]
Q: UDP-Rhamnose is too expensive for scale-up. How do I bypass this? A: You must implement a UDP-Rhamnose Regeneration System . Do not add stoichiometric UDP-Rhamnose.
-
Protocol: Add catalytic amounts of UDP (0.5–1 mM) and excess Sucrose + UDP-Glucose .
-
Enzymes Required:
-
GmSUS (Sucrose Synthase): Converts Sucrose + UDP
UDP-Glucose + Fructose. -
VvRHM-NRS (UDP-Rhamnose Synthase): Converts UDP-Glucose
UDP-Rhamnose. -
AtUGT78D1 : Transfers Rhamnose to Isorhamnetin.
-
-
Benefit: This closed-loop system drives the equilibrium forward by consuming the expensive intermediate immediately.
Experimental Protocol: The Three-Enzyme Cascade
Materials
-
Buffer: 50 mM Tris-HCl (pH 7.5)
-
Substrates: Isorhamnetin (dissolved in DMSO), Sucrose.
-
Cofactors: UDP (catalytic amount), NAD+ (catalytic, for VvRHM-NRS).[5]
-
Enzymes: Recombinant AtUGT78D1, GmSUS, VvRHM-NRS (expressed in E. coli BL21).
Step-by-Step Workflow
-
Enzyme Preparation:
-
Lyse E. coli cells expressing each enzyme.
-
Clarify lysate via centrifugation (12,000 rpm, 20 min, 4°C).
-
Note: Crude extracts can be used, but purified enzymes (Ni-NTA) provide cleaner kinetics.
-
-
Reaction Assembly (1 mL scale):
-
Base: 800
L Tris-HCl buffer (50 mM, pH 7.5). -
Regeneration Mix: Add Sucrose (100 mM) and UDP (1 mM).
-
Cofactor: Add NAD+ (1 mM) – essential for the RHM enzyme.
-
Enzymes: Add 20
g/mL of each enzyme (GmSUS, VvRHM-NRS, AtUGT78D1). -
Substrate Initiation: Add Isorhamnetin (final conc. 0.5 mM) pre-dissolved in DMSO (final DMSO conc. 2%).
-
-
Incubation:
-
Termination & Analysis:
-
Stop reaction with 1 mL Methanol (ice-cold).
-
Centrifuge to remove protein precipitate.
-
Analyze supernatant via HPLC-UV (360 nm) or LC-MS.
-
Data Summary: Optimization Parameters
The following data illustrates the impact of environmental factors on the relative yield of Isorhamnetin 3-O-rhamnoside (I3R).
| Parameter | Condition Tested | Relative Yield (%) | Notes |
| Temperature | 25°C | 100% | Optimal balance for cascade stability. |
| 30°C | 85% | VvRHM-NRS begins to destabilize. | |
| 35°C | 16% | Rapid thermal inactivation of regeneration system. | |
| 45°C | <5% | AtUGT78D1 is active, but sugar donor supply fails. | |
| pH | 6.5 | 60% | Acidic conditions limit GmSUS activity. |
| 7.5 | 100% | System Optimum. | |
| 8.5 | 75% | Alkaline hydrolysis risk. | |
| DMSO Conc. | 0% | 40% | Limited by substrate solubility. |
| 2% | 100% | Optimal solubility/activity balance. | |
| 15% | 20% | Enzyme denaturation occurs. |
Visualizations
Figure 1: The UDP-Rhamnose Regeneration Cascade
Description: This diagram illustrates the flow of the sugar moiety from sucrose to isorhamnetin, highlighting the recycling of UDP to reduce costs.
Caption: Synergistic three-enzyme cascade for cost-effective glycosylation. UDP is continuously recycled.
Figure 2: Optimization Logic Tree
Description: A decision tree for troubleshooting low yields.
Caption: Troubleshooting workflow for diagnosing yield stagnation in enzymatic glycosylation.
References
-
Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme Cascade Using a UDP-Rhamnose Regeneration System Source: National Institutes of Health (PMC) / Molecules [Link]
-
Enhancing UDP-Rhamnose Supply for Rhamnosylation of Flavonoids in Escherichia coli Source: Journal of Agricultural and Food Chemistry [Link][1][2][3][8]
-
Production of bioactive flavonol rhamnosides by expression of plant genes in Escherichia coli Source: Journal of Bioscience and Bioengineering [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhancing UDP-Rhamnose Supply for Rhamnosylation of Flavonoids in Escherichia coli by Regulating the Modular Pathway and Improving NADPH Availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System [mdpi.com]
- 5. Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Production of bioactive flavonol rhamnosides by expression of plant genes in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Bioactivity Guide: Isorhamnetin 3-O-rhamnoside vs. Quercitrin
Executive Summary: The Methylation Factor
In the flavonoid development landscape, the structural distinction between Quercitrin (Quercetin-3-O-rhamnoside) and Isorhamnetin 3-O-rhamnoside hinges on a single functional group modification at the 3'-position of the B-ring. This guide analyzes how this methylation—converting the catechol moiety of Quercitrin into the guaiacol moiety of Isorhamnetin 3-O-rhamnoside—alters bioactivity, metabolic stability, and therapeutic targeting.
-
Quercitrin acts as a potent, direct-contact antioxidant and enzyme inhibitor (e.g.,
-glucosidase), leveraging its 3',4'-dihydroxyl (catechol) group for superior hydrogen donation and chelation. -
Isorhamnetin 3-O-rhamnoside exhibits enhanced lipophilicity and metabolic stability. While it displays lower direct radical scavenging capacity, it excels in intracellular signaling modulation (e.g., GSIS in pancreatic
-cells) and resists rapid Phase II metabolic clearance better than its non-methylated counterpart.
Structural & Physicochemical Analysis
The core difference lies in the B-ring substitution. This change dictates the "Lipophilic-Hydrophilic Balance" (HLB) and interaction with enzyme active sites.
| Feature | Quercitrin | Isorhamnetin 3-O-rhamnoside |
| IUPAC Name | Quercetin-3-O- | 3'-O-Methylquercetin-3-O- |
| Aglycone | Quercetin | Isorhamnetin |
| B-Ring Substitution | 3'-OH, 4'-OH (Catechol) | 3'-OMe, 4'-OH (Guaiacol) |
| LogP (Lipophilicity) | Lower (More Hydrophilic) | Higher (Enhanced Membrane Permeability) |
| Metabolic Fate | Rapidly methylated by COMT to Isorhamnetin analogs | Resistant to COMT; longer circulating half-life |
Visualization: Structural & Metabolic Relationship
The following diagram illustrates the structural relationship and the metabolic conversion pathway mediated by Catechol-O-Methyltransferase (COMT).
Figure 1: Metabolic relationship showing Quercitrin as a precursor to Isorhamnetin derivatives via COMT-mediated methylation.
Comparative Bioactivity Modules
Module A: Antioxidant Potency (Direct vs. Indirect)
Scientific Causality: The antioxidant capacity of flavonoids is heavily dependent on the number and arrangement of hydroxyl groups. The catechol group (3',4'-OH) in Quercitrin allows for the formation of a stable ortho-quinone structure after electron donation, making it a superior radical scavenger in in vitro assays like DPPH.
-
Quercitrin: Exhibits lower IC50 values (higher potency) in DPPH and ABTS assays.
-
Isorhamnetin 3-O-rhamnoside: The 3'-OMe group sterically hinders the 4'-OH and removes the catechol functionality, reducing direct scavenging power. However, it effectively activates the Nrf2-ARE pathway , upregulating endogenous antioxidant enzymes (HO-1, SOD) intracellularly.
| Assay | Quercitrin Performance | Isorhamnetin 3-O-rhamnoside Performance |
| DPPH Radical Scavenging | High Potency (IC50 ~3-5 µM) | Moderate Potency (IC50 ~20-30 µM) |
| Lipid Peroxidation | Strong Inhibition | Strong Inhibition (Lipophilicity aids membrane protection) |
| Cellular ROS (Nrf2) | Moderate Activation | High Activation (Superior intracellular stability) |
Module B: Metabolic Disease Targets (Diabetes)
This is a critical differentiation point. While Quercitrin is a better enzyme inhibitor, Isorhamnetin derivatives excel in functional cellular modulation.
-
-Glucosidase Inhibition:
-
Quercitrin: Acts as a competitive inhibitor. The hydroxyl groups form critical hydrogen bonds with the active site residues of the enzyme.
-
Isorhamnetin 3-O-rhamnoside: Shows significantly reduced inhibitory activity (IC50 often >100 µM or inactive depending on the specific isoform) due to the bulky methoxy group disrupting the binding pocket fit.
-
-
Insulin Secretion (GSIS):
-
Isorhamnetin 3-O-rhamnoside: Studies on Isorhamnetin glycosides (e.g., the glucoside analog) demonstrate a superior ability to enhance Glucose-Stimulated Insulin Secretion (GSIS) in pancreatic
-cells compared to Quercetin derivatives. This is mediated via the modulation of PI3K/Akt and ERK signaling pathways.
-
Module C: Anti-Inflammatory Signaling
Both compounds inhibit the NF-
Figure 2: Dual inhibition of the NF-κB inflammatory pathway. Isorhamnetin 3-O-rhamnoside provides additional regulation via Nrf2 cross-talk.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: Comparative -Glucosidase Inhibition Assay
Objective: To quantify the inhibitory difference driven by the 3'-OMe group.
Reagents:
- -Glucosidase (from Saccharomyces cerevisiae, 1 U/mL).
-
Substrate: p-Nitrophenyl-
-D-glucopyranoside (pNPG), 5 mM. -
Buffer: 0.1 M Phosphate Buffer (pH 6.8).
-
Positive Control: Acarbose.[1]
Workflow:
-
Preparation: Dissolve Quercitrin and Isorhamnetin 3-O-rhamnoside in DMSO. Prepare serial dilutions (10 – 200 µM). Keep final DMSO concentration < 1%.
-
Incubation: Mix 20 µL of compound + 20 µL enzyme solution + 100 µL buffer. Incubate at 37°C for 15 minutes.
-
Reaction: Add 20 µL of pNPG substrate. Incubate at 37°C for 20 minutes.
-
Termination: Stop reaction with 50 µL of 0.2 M Na₂CO₃.
-
Measurement: Read Absorbance at 405 nm (release of p-nitrophenol).
-
Calculation:
Expected Result: Quercitrin IC50 20–40 µM; Isorhamnetin 3-O-rhamnoside IC50 > 100 µM or negligible.
Protocol B: Cellular Antioxidant Activity (CAA)
Objective: To demonstrate Isorhamnetin's superior intracellular efficacy despite lower in vitro radical scavenging.
Workflow:
-
Cell Line: HepG2 cells seeded at
cells/well. -
Treatment: Treat cells with DCFH-DA (25 µM) probe + Test Compounds (Quercitrin vs. Isorhamnetin 3-O-rhamnoside) for 1 hour.
-
Stress Induction: Wash cells with PBS. Add ABAP (600 µM) to generate peroxyl radicals.
-
Kinetics: Measure fluorescence (Ex 485nm / Em 535nm) every 5 minutes for 1 hour.
-
Analysis: Calculate the Area Under the Curve (AUC).
-
Causality: Isorhamnetin 3-O-rhamnoside often shows a steeper inhibition curve in cellular models due to better uptake and stability compared to Quercitrin, which may degrade or efflux faster.
-
References
-
Antioxidant Mechanism & Structure-Activity Relationship Title: Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group.[2] Source:Molecules (2016).[3] URL:[Link]
-
Alpha-Glucosidase Inhibition & Insulin Secretion Title: In Vitro Studies to Assess the α-Glucosidase Inhibitory Activity and Insulin Secretion Effect of Isorhamnetin 3-O-Glucoside and Quercetin 3-O-Glucoside Isolated from Salicornia herbacea.[1][4] Source:Molecules (2021).[1][5][6] URL:[Link]
-
Isorhamnetin Bioactivity Review Title: Isorhamnetin: A Phytochemical Powerhouse – Chemical Properties and Therapeutic Potential.[6][7] Source:Journal of Chemical Health Risks (2024). URL:[Link]
-
Pharmacokinetics of Quercetin vs Isorhamnetin Title: Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS. Source:PeerJ (2019). URL:[Link]
-
Influenza Neuraminidase Inhibition Title: In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors against clinical isolates. Source:Journal of Infection and Chemotherapy (2016).[3] URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors against clinical isolates of the influenza viruses circulating in the 2010-2011 to 2014-2015 Japanese influenza seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Isorhamnetin: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery [mdpi.com]
- 7. Frontiers | Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond? [frontiersin.org]
A Senior Application Scientist’s Guide to the Purity Assessment of Isorhamnetin 3-O-Rhamnoside Reference Standards
Introduction: The Imperative of Purity in Flavonoid Research
Isorhamnetin 3-O-rhamnoside, a naturally occurring flavonol glycoside found in plants like sea buckthorn (Hippophae rhamnoides) and Ginkgo biloba, is the subject of growing interest for its potential therapeutic properties.[1] For researchers in drug discovery and natural product chemistry, the reliability of experimental data is fundamentally tethered to the quality of the chemical reference standards used. An impure or poorly characterized standard can lead to erroneous quantification, misinterpretation of biological activity, and ultimately, a failure to produce reproducible results.
This guide provides an in-depth comparison of methodologies for assessing the purity of Isorhamnetin 3-O-rhamnoside reference standards. We will move beyond a simple checklist of techniques to explain the scientific rationale behind a multi-pronged, orthogonal approach. This ensures a self-validating system where the final purity value is a robust, scientifically defensible figure. The principles discussed are aligned with stringent guidelines set by pharmacopeias such as the United States Pharmacopeia (USP) for the qualification of reference standards.[2][3]
The Orthogonal Approach: A Foundation of Trustworthiness
A single analytical method is insufficient to declare the purity of a reference standard. A high-purity result from High-Performance Liquid Chromatography (HPLC), for example, only indicates the absence of impurities that are detectable by that specific method's conditions. It reveals nothing about the presence of water, residual solvents, or inorganic contaminants. Therefore, we employ a series of orthogonal (i.e., independent) analytical techniques that measure different physicochemical properties of the compound. This collective evidence provides a comprehensive and trustworthy characterization.
Figure 1: The Orthogonal Approach to Reference Standard Certification.
Part 1: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the cornerstone of purity assessment for non-volatile compounds like flavonoid glycosides.[4] A reversed-phase C18 column is the standard choice due to its ability to effectively separate moderately polar compounds based on their hydrophobicity. The mobile phase typically consists of an acidified aqueous component (e.g., water with formic or acetic acid) and an organic modifier (acetonitrile or methanol). The acid is critical; it protonates phenolic hydroxyl groups, ensuring sharp, symmetrical peaks for accurate integration. Detection is typically performed using a Diode Array Detector (DAD) or UV-Vis detector set at the compound's maximum absorbance wavelength (λmax), which for isorhamnetin glycosides is around 350-370 nm, providing sensitivity and selectivity.[5][6]
Comparative Data: High-Purity vs. Sub-Standard Material
| Parameter | High-Purity Standard (A) | Sub-Standard Material (B) | Rationale & Impact |
| Purity by HPLC (Area %) | > 99.5% | 94.2% | A lower area % indicates significant impurities, leading to inaccurate quantification in assays. |
| Peak Shape | Symmetrical, Tailing Factor < 1.2 | Broad, Tailing | Poor peak shape may indicate co-eluting impurities or issues with the analytical method itself. |
| Impurity Profile | No single impurity > 0.15% | Major impurity at 3.5%, several minor impurities | The presence of a major impurity could be a related compound (e.g., the aglycone or a different glycoside), significantly impacting biological assay results. |
Experimental Protocol: HPLC-DAD Purity Assay
-
System Preparation:
-
Standard & Sample Preparation:
-
Prepare a stock solution of the Isorhamnetin 3-O-rhamnoside reference standard at 1.0 mg/mL in HPLC-grade methanol.[8]
-
Serially dilute the stock to create calibration standards ranging from 1 µg/mL to 200 µg/mL.[4]
-
Prepare the test sample (the standard being evaluated) at a concentration of approximately 100 µg/mL in methanol.
-
-
Chromatographic Run & Analysis:
-
Gradient Program:
-
0-40 min: 15% to 34% B
-
40-45 min: 34% to 38% B
-
45-50 min: Hold at 38% B
-
50-55 min: Return to 15% B
-
55-60 min: Re-equilibration at 15% B.[7]
-
-
Inject 10 µL of the sample solution.
-
Integrate all peaks detected. Purity is calculated based on the area of the main peak relative to the total area of all peaks (Area % method).
-
Part 2: Structural Confirmation and Identification
Chromatographic data alone does not confirm the identity of the main peak. Spectroscopic techniques are required for unequivocal structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for structure elucidation.[9] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms. For Isorhamnetin 3-O-rhamnoside, specific chemical shifts confirm the isorhamnetin aglycone backbone, the presence of the methoxy group, and the identity and attachment point of the rhamnose sugar moiety.[10][11] The coupling constants of the anomeric proton of the sugar are critical for confirming its configuration. The use of a deuterated solvent like DMSO-d₆ is standard for flavonoids due to their excellent solubility in it.[9]
-
High-Purity Standard: The NMR spectrum will be clean, with sharp signals corresponding precisely to the published chemical shifts for Isorhamnetin 3-O-rhamnoside.[10]
-
Sub-Standard Material: May show additional, unassignable peaks, indicating the presence of structural isomers or other impurities not resolved by HPLC. The integration values of key protons may also deviate from the expected ratios.
Mass Spectrometry (MS)
Expertise & Causality: Coupled with liquid chromatography (LC-MS), mass spectrometry confirms the molecular weight of the compound. High-resolution MS (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. Tandem MS (MS/MS) experiments involve fragmenting the parent ion to observe characteristic losses (e.g., the loss of the rhamnose sugar unit), which provides further structural confirmation.[5][12]
-
Expected Mass: The molecular formula for Isorhamnetin 3-O-rhamnoside is C₂₂H₂₂O₁₁. The expected [M-H]⁻ ion in negative mode ESI-MS would be approximately m/z 461.11.[5] A high-purity standard will show a dominant peak at this mass.
Part 3: Quantifying Absolute Purity via Mass Balance
The certified purity value, often referred to as the absolute assay, is determined by a mass balance calculation. This method accounts for all major components of the powdered standard, including the principal analyte and any impurities.
Purity (%) = [100% - Water Content (%) - Residual Solvents (%) - Inorganic Content (%)] x [Chromatographic Purity (%) / 100]
Figure 2: Workflow for Mass Balance Calculation.
Key Mass Balance Components
-
Water Content (Karl Fischer Titration): This is the gold standard for accurately quantifying water content in solid samples. A high water content will artificially lower the true amount of the active compound, leading to overestimation in stock solution concentrations.
-
Residual Solvents (Headspace Gas Chromatography - GC): Manufacturing and purification processes often use organic solvents. GC is used to identify and quantify any residual solvents, which can be toxic and interfere with experiments.
-
Inorganic Content (Thermogravimetric Analysis/Sulfated Ash): This test measures the amount of non-combustible inorganic material. A high ash content suggests contamination with inorganic salts.
Comparative Purity Calculation
| Component | High-Purity Standard (A) | Sub-Standard Material (B) |
| Chromatographic Purity | 99.8% | 94.2% |
| Water Content | 1.2% | 3.5% |
| Residual Solvents | 0.1% | 0.8% |
| Inorganic Content | 0.05% | 0.3% |
| Calculated Purity | [100 - 1.2 - 0.1 - 0.05] x [99.8/100] = 98.5% | [100 - 3.5 - 0.8 - 0.3] x [94.2/100] = 89.8% |
The final certified purity value for Standard A is 98.5%, while the seemingly similar powder B has a true purity of only 89.8%. Using Material B without this full characterization would introduce an almost 10% error in all subsequent quantitative experiments.
Conclusion: A Commitment to Scientific Rigor
The comprehensive purity assessment of a chemical reference standard like Isorhamnetin 3-O-rhamnoside is a non-negotiable prerequisite for high-quality, reproducible research. Relying solely on a single HPLC chromatogram is insufficient and scientifically unsound. By adopting an orthogonal approach—combining chromatographic analysis with spectroscopic confirmation and quantitative assessment of non-analyte components—we establish a self-validating system that yields a trustworthy and accurate purity value. For researchers and drug development professionals, demanding and utilizing reference standards qualified by these rigorous, multi-faceted methods is fundamental to ensuring the integrity and success of their scientific endeavors.
References
-
Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System. (2019). MDPI. Available at: [Link]
-
Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. (2023). MDPI. Available at: [Link]
-
ESI-MS n fragmentation pathway of (3) isorhamnetin- 3-O-(2-O-hexosyl, 6-O-rhamnosy)hexoside... (n.d.). ResearchGate. Available at: [Link]
-
Detecting and Identifying Flavonoids. (2021). AZoLifeSciences. Available at: [Link]
-
Annex 1 - WHO guidelines for selecting marker substances of herbal origin for quality control of herbal medicines. (n.d.). World Health Organization. Available at: [Link]
-
Isorhamnetin | C16H12O7 | CID 5281654. (n.d.). PubChem - NIH. Available at: [Link]
-
Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System. (2019). PMC. Available at: [Link]
-
Validation of an HPLC/UV-based method for Salicornia herbacea-derived isorhamnetin-3-O-glucoside and quercetin-3-O-glucoside. (2021). National Library of Medicine. Available at: [Link]
-
HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. (n.d.). Longdom Publishing. Available at: [Link]
-
HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. (2016). Semantic Scholar. Available at: [Link]
-
Isolation of Isorhamnetin-3-O-α-rhamnopyranosyl (1"'→ 6")-β-glucopyranoside from Calotropis gigantean. (n.d.). Natura Proda Medica. Available at: [Link]
-
Mass fragmentation pattern of narcissin (isorhamnetin-3-O-rutinoside)... (n.d.). ResearchGate. Available at: [Link]
-
Ask an Expert: best way to test flavonoids. (2016). Science Buddies. Available at: [Link]
-
Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection. (n.d.). PMC. Available at: [Link]
-
UPLC-PDA-MS/MS Profiling and Healing Activity of Polyphenol-Rich Fraction of Alhagi maurorum against Oral Ulcer in Rats. (2022). Semantic Scholar. Available at: [Link]
- CN104130299B - The extraction separation method of rhamnetin-3-O-β-D-6-O-.alpha.-L-rhamnosyl-D-glucose. in Flos Caraganae Sinicae alabastrum. (n.d.). Google Patents.
-
AHP-Verified Botanical Reference Materials (BRMs). (n.d.). American Herbal Pharmacopoeia. Available at: [Link]
-
The role of botanical reference materials in herbal product testing. (2024). Eurofins USA. Available at: [Link]
-
Quality specifications for articles of botanical origin from the United States Pharmacopeia. (2018). National Library of Medicine. Available at: [Link]
-
Comparison of analytical methods reported for determination of flavonoid glycosides in lemon. (n.d.). ResearchGate. Available at: [Link]
-
Analytical Methods. (n.d.). RSC Publishing. Available at: [Link]
-
Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. (n.d.). PMC. Available at: [Link]
-
Structure of AA770: Isorhamnetin-3-O-rutinoside-7-O-rhamnopyranoside. (n.d.). ResearchGate. Available at: [Link]
-
Evaluation of quantitative analysis of flavonoid aglycones in Ginkgo biloba extract and its products. (n.d.). Journal of Food and Drug Analysis. Available at: [Link]
-
Quantitative proteomic analysis of Isorhamnetin treatment in human liver cancer cells. (2018). Journal of Medicinal Plants Research. Available at: [Link]
-
Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. (2022). MDPI. Available at: [Link]
-
Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant. (2024). Semantic Scholar. Available at: [Link]
-
Analysis of Flavonoids and Other Phenolic Compounds Using High-Performance Liquid Chromatography with Coulometric Array Detection: Relationship to Antioxidant Activity. (2004). ACS Publications. Available at: [Link]
-
Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. (2023). ResearchGate. Available at: [Link]
-
High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. (2023). SciEnggJ. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. phyproof® Standards for USP Demands | Phytolab [phytolab.com]
- 3. Quality specifications for articles of botanical origin from the United States Pharmacopeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. mdpi.com [mdpi.com]
- 6. jfda-online.com [jfda-online.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. CN104130299B - The extraction separation method of rhamnetin-3-O-β-D-6-O-.alpha.-L-rhamnosyl-D-glucose. in Flos Caraganae Sinicae alabastrum - Google Patents [patents.google.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. naturaprodamedica.safacura.org [naturaprodamedica.safacura.org]
- 12. researchgate.net [researchgate.net]
Technical Comparison Guide: Isorhamnetin 3-O-Rhamnoside vs. Isorhamnetin 7-O-Rhamnoside
Executive Summary
Isorhamnetin (3'-methoxy-3,4',5,7-tetrahydroxyflavone) glycosides are potent antioxidants with significant pharmacological potential. However, the precise position of the glycosidic linkage—specifically between the 3-O (C-ring) and 7-O (A-ring) positions—dramatically alters their physicochemical properties, bioavailability, and spectral behavior.
-
Isorhamnetin 3-O-rhamnoside: The most common naturally occurring isomer. It exhibits distinct MS/MS fragmentation dominated by radical aglycone ions and shows a specific UV spectral shift with sodium acetate.
-
Isorhamnetin 7-O-rhamnoside: A rarer isomer. It is distinguished by its stability against homolytic cleavage in MS and the absence of a Band II bathochromic shift with sodium acetate due to the blocked 7-hydroxyl group.
This guide provides a self-validating analytical framework to distinguish these isomers using UV-Vis, MS/MS, and NMR.
Structural & Chromatographic Distinction[1]
Structural Logic
The core difference lies in the "masking" of hydroxyl groups.
-
3-position: Part of the flavonol C-ring chromophore. A free 3-OH allows for a stable hydrogen bond with the C-4 carbonyl. Glycosylation here breaks this bond, twisting the B-ring and altering hydrophobicity.
-
7-position: Located on the A-ring. The 7-OH is the most acidic phenolic proton. Glycosylation here removes this acidity and alters the electronic resonance of the A-ring (Band II).
HPLC Retention Behavior (C18 Column)
While retention times are method-dependent, the elution order on Reverse Phase (C18) columns generally follows the polarity modulation by the sugar moiety.
| Isomer | Relative Elution Order (C18) | Mechanistic Rationale |
| 7-O-Rhamnoside | Elutes First (Earlier) | The sugar at the 7-position is highly exposed to the solvent, increasing the effective polarity of the molecule compared to the 3-O isomer. |
| 3-O-Rhamnoside | Elutes Second (Later) | The sugar at the 3-position is sterically crowded near the B-ring and the C4-carbonyl, often resulting in a more compact, slightly more hydrophobic conformation than the 7-O isomer. |
Note: Retention time alone is insufficient for identification without reference standards. Co-chromatography is required for definitive assignment.
Method 1: UV-Vis Spectroscopy (The Rapid Screen)
This is the fastest method to distinguish the two isomers without expensive mass spectrometry equipment. It relies on the reactivity of the 7-OH group with Sodium Acetate (NaOAc).
The Mechanism
-
Band II (250–270 nm): Corresponds primarily to the Benzoyl system (Ring A).
-
NaOAc: A weak base that ionizes the most acidic hydroxyl group (7-OH).
-
If 7-OH is free (3-O-rhamnoside): Ionization causes a bathochromic shift (red shift) of +5 to +20 nm in Band II.
-
If 7-OH is blocked (7-O-rhamnoside): No ionization occurs at this position; Band II remains unchanged.
-
Experimental Protocol: NaOAc Shift Assay
-
Preparation: Dissolve 0.1 mg of the isolated flavonoid in 10 mL of Methanol (Stock Solution).
-
Baseline Scan: Record the UV spectrum (200–500 nm) of the Stock Solution. Note
of Band II (~254 nm). -
Shift Reaction: Add roughly 2 mg of anhydrous powder NaOAc to the cuvette (or mix in a vial). Shake to dissolve.
-
Shift Scan: Record the spectrum again immediately.
-
Analysis: Compare the
of Band II.
Data Interpretation
| Parameter | Isorhamnetin 3-O-Rhamnoside | Isorhamnetin 7-O-Rhamnoside |
| Band II | ~254 nm | ~254 nm |
| Band II | 260–274 nm (+5 to +20 nm shift) | ~254 nm (No shift) |
| Conclusion | Free 7-OH present | 7-OH is glycosylated |
Method 2: MS/MS Fragmentation (The Definitive ID)
Tandem mass spectrometry (MS/MS) in negative ion mode provides the most robust structural characterization. The ratio of radical ions to anions is the diagnostic fingerprint.
The Mechanism
-
3-O-Glycosides: The C-O bond at the 3-position is susceptible to homolytic cleavage . This produces a highly abundant radical aglycone ion
(m/z 314). -
7-O-Glycosides: The C-O bond at the 7-position is stronger and favors heterolytic cleavage . This produces the standard aglycone anion
(m/z 315) with very little radical formation.
Diagnostic Ions (Negative Mode ESI)
-
Precursor Ion: m/z 461
-
Fragment m/z 315:
(Isorhamnetin anion) -
Fragment m/z 314:
(Isorhamnetin radical)
Data Interpretation Table
| Metric | Isorhamnetin 3-O-Rhamnoside | Isorhamnetin 7-O-Rhamnoside |
| Primary Cleavage | Homolytic | Heterolytic |
| Base Peak (MS2) | m/z 314 (Radical) | m/z 315 (Anion) |
| Ratio (314/315) | High (> 1.0) | Low (< 0.5) |
| Relative Abundance |
Method 3: NMR Spectroscopy (The Verification)
When sample quantity permits (>2 mg), NMR is the absolute structural confirmation.
Key Chemical Shifts (DMSO-d6)
-
Carbon-13 (Ipso Effect):
-
Glycosylation causes an upfield shift (~1-2 ppm) of the carbon directly attached to the sugar and a downfield shift of the ortho/para carbons.
-
C-3 Signal: ~134-136 ppm.
-
C-7 Signal: ~160-165 ppm.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
This is the "smoking gun." Look for the correlation between the Anomeric Proton (H-1'') of the rhamnose sugar and the aglycone carbon.
-
3-O-Rhamnoside: H-1'' correlates with C-3 (~134 ppm).
-
7-O-Rhamnoside: H-1'' correlates with C-7 (~162 ppm).
-
Visualization of Analytical Workflow
The following diagram illustrates the logical decision tree for distinguishing these isomers.
Caption: Logical workflow for differentiating Isorhamnetin 3-O vs 7-O glycosides using UV shift reagents and MS/MS fragmentation patterns.
References
- Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag. (The seminal text on UV shift reagents).
-
Ablajan, K., et al. (2006). "Structural characterization of flavonol 3,7-di-O-glycosides and determination of the glycosylation position by using negative ion electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 41(3), 352-360. Link
-
Cuyckens, F., & Claeys, M. (2004). "Mass spectrometry in the structural analysis of flavonoids." Journal of Mass Spectrometry, 39(1), 1-15. Link
- Kachlicki, P., et al. (2016). "The application of electrospray ionization mass spectrometry for the structural characterization of flavonoid glycosides." Phytochemical Analysis, 27(4), 229-236.
- Agrawal, P. K. (1989). Carbon-13 NMR of Flavonoids. Elsevier.
UV-Vis Spectral Identification of Isorhamnetin 3-O-Rhamnoside: A Comparative Shift Reagent Guide
Executive Summary
This technical guide details the ultraviolet-visible (UV-Vis) spectral characterization of Isorhamnetin 3-O-rhamnoside (I3R), a flavonol glycoside frequently isolated from Hippophae rhamnoides (Sea Buckthorn), Ginkgo biloba, and Opuntia ficus-indica.
While modern mass spectrometry (MS) and NMR provide definitive structural elucidation, UV-Vis spectroscopy using "shift reagents" (the Mabry & Markham method) remains the most robust, cost-effective, and rapid technique for determining the oxygenation pattern and glycosylation site of flavonoids in solution. This guide compares the spectral behavior of I3R against its aglycone (Isorhamnetin) and a structural analog (Quercetin 3-O-rhamnoside) to demonstrate how specific bathochromic shifts serve as diagnostic fingerprints for identification.
Structural Basis of UV-Vis Absorption
Flavonols exhibit two major absorption bands in methanol:
-
Band II (240–280 nm): Associated with the A-ring (benzoyl system).[1]
-
Band I (300–380 nm): Associated with the B-ring (cinnamoyl system).
Isorhamnetin 3-O-rhamnoside possesses a specific substitution pattern that dictates its spectral response:
-
C3-Glycosylation: The rhamnose moiety at position 3 blocks the 3-OH group. This causes a hypsochromic (blue) shift in Band I relative to the aglycone and alters the response to aluminum chloride.
-
B-Ring Substitution: The 3'-methoxy-4'-hydroxy pattern prevents the formation of an ortho-dihydroxyl complex with borate, distinguishing it from quercetin derivatives.
Experimental Protocol: Shift Reagent Preparation
To ensure reproducibility, reagents must be prepared according to the standard Mabry, Markham, and Thomas (1970) protocol.
Reagent Setup
-
Stock Solvent: Spectroscopic grade Methanol (MeOH).
-
Sodium Methoxide (NaOMe): Freshly prepared 2.5 g metallic sodium in 100 mL dry MeOH. Store in glass; discard if white precipitate forms.
-
Aluminum Chloride (AlCl₃): 5 g AlCl₃ in 100 mL MeOH.
-
Hydrochloric Acid (HCl): 50 mL conc. HCl + 100 mL H₂O.
-
Sodium Acetate (NaOAc): Anhydrous powder (fused).
-
Boric Acid (H₃BO₃): Saturated solution in MeOH.
Measurement Workflow
-
Reference Scan: Record the spectrum of the sample in pure MeOH (200–500 nm).
-
NaOMe Scan: Add 3 drops of NaOMe to the cuvette; mix and scan immediately (degradation may occur).
-
AlCl₃ Scan: Add 6 drops of AlCl₃ to fresh MeOH solution; mix and scan.
-
AlCl₃/HCl Scan: Add 3 drops of HCl to the AlCl₃ cuvette; mix and scan.
-
NaOAc Scan: Add excess NaOAc powder to fresh MeOH solution; shake to dissolve; scan.
-
NaOAc/H₃BO₃ Scan: Add drops of H₃BO₃ to the NaOAc cuvette; mix and scan.
Comparative Spectral Analysis
The following table contrasts the absorption maxima (
Table 1: Comparative UV-Vis Absorption Maxima (nm)
| Reagent / Solvent | Isorhamnetin 3-O-rhamnoside (Target) | Isorhamnetin Aglycone (Alternative 1) | Quercetin 3-O-rhamnoside (Alternative 2) | Diagnostic Interpretation |
| MeOH | 254, 354 | 254, 367 | 256, 350 | Band I Position: Glycosylation at C3 causes a ~13 nm blue shift (367 |
| + NaOMe | 268, 412 (Inc. intensity) | 272, 416 (Dec. intensity) | 270, 400 | Band I Shift (+58 nm): Indicates a free 4'-OH. The stable spectrum confirms no alkali-sensitive adjacent hydroxyls (unlike 3,4'-diOH). |
| + AlCl₃ | 268, 400 | 268, 428 | 275, 430 | Magnitude of Shift: Aglycone shifts ~60 nm (complexes at 3-OH & 5-OH). I3R shifts only ~46 nm because 3-OH is blocked; complex forms only at 5-OH/4-keto. |
| + AlCl₃ / HCl | 268, 398 | 265, 404 | 270, 400 | Acid Stability: Hypsochromic shift relative to AlCl₃ is minimal, confirming the 5-OH/4-keto complex is acid-stable. |
| + NaOAc | 272 , 360 | 274 , 380 | 272, 370 | Band II Shift (+18 nm): Diagnostic for a free 7-OH group. |
| + NaOAc / H₃BO₃ | 255, 356 (No Shift) | 256, 370 (No Shift) | 260, 370 (+20 nm) | The "Catechol" Test: I3R shows no shift in Band I (3'-OMe blocks borate complex). Quercitrin (3',4'-OH) shows a distinct bathochromic shift. |
Note: Data derived from consensus values in Mabry et al. (1970) and subsequent phytochemical characterization studies (see References 1, 3). Small variations (
2 nm) may occur based on solvent water content.
Diagnostic Logic & Mechanism
The identification relies on a "process of elimination" logic tree.
A. The Aglycone vs. Glycoside Check (MeOH Spectrum)
-
Observation: Isorhamnetin aglycone has a Band I
at ~367 nm. -
Result: The I3R sample shows Band I at ~354 nm.
B. The B-Ring Substitution Check (Borate Test)
-
Observation: Quercetin derivatives (3',4'-OH) form a cyclic borate complex, causing a 15–20 nm bathochromic shift in Band I.
-
Result: I3R shows no shift with NaOAc/H₃BO₃.
C. The 7-OH Verification (Acetate Test)
-
Observation: A Band II shift of 5–20 nm with NaOAc indicates a free 7-OH.
-
Result: I3R shifts from 254 nm to 272 nm.
Visualization of Identification Logic
The following diagram illustrates the decision matrix used to distinguish Isorhamnetin 3-O-rhamnoside from its close relatives based on the spectral data above.
Caption: Logical decision tree for distinguishing Isorhamnetin 3-O-glycosides from aglycones and quercetin analogs using UV shifts.
Spectral Workflow Diagram
Caption: Parallel workflow for UV-Vis shift reagent analysis. Aliquots ensure no cross-contamination between incompatible reagents.
References
-
Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970).[2] The Systematic Identification of Flavonoids. Springer-Verlag. (The foundational text for flavonoid UV analysis).
-
Markham, K. R. (1982). Techniques of Flavonoid Identification. Academic Press.[3] (Detailed protocols for shift reagents).
-
Liu, Y., et al. (2020).[4] "Isorhamnetin: A Nematocidal Flavonoid from Prosopis laevigata Leaves." Biomolecules, 10(5), 773. (Provides specific spectral data for Isorhamnetin isolation).
-
PubChem. (2025).[5] "Isorhamnetin 3-O-rhamnoside Compound Summary." National Library of Medicine.
-
Gómez-Maqueo, A., et al. (2020).[4] "Digestive Stability and Bioaccessibility of Antioxidants in Prickly Pear Fruits." Molecules. (Contains UV/Vis spectra of Isorhamnetin glycosides).
Sources
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Isorhamnetin 3-O-rhamnoside
Welcome to your essential guide for the safe handling of isorhamnetin 3-O-rhamnoside. As researchers, scientists, and drug development professionals, our pursuit of innovation must be anchored in a culture of safety. This document provides in-depth, practical guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal protocols for this flavonoid glycoside. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
While specific safety data for isorhamnetin 3-O-rhamnoside is not extensively detailed, a thorough evaluation of safety data sheets (SDS) for the closely related aglycone, isorhamnetin, and its glucoside conjugate, provides a strong foundation for a robust safety protocol. According to available data for isorhamnetin, the substance does not meet the criteria for classification as a hazardous substance in accordance with Regulation (EC) No 1272/2008.[1][2] However, the absence of a formal hazard classification does not imply the absence of risk. As a fine powder, isorhamnetin 3-O-rhamnoside presents a potential inhalation hazard and can cause mechanical irritation to the eyes and skin. Therefore, a comprehensive PPE strategy is paramount.
Core Principles of Safe Handling
Before detailing specific PPE, it's crucial to understand the foundational principles of chemical safety in a laboratory setting. The Occupational Safety and Health Administration (OSHA) mandates that employers develop a written chemical hygiene plan, provide comprehensive training to all personnel, and ensure that Safety Data Sheets (SDS) for all chemicals are readily accessible.[3] A well-organized workspace, free from clutter and with clearly designated areas for chemical storage, is fundamental to preventing accidents.[3]
Essential Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling isorhamnetin 3-O-rhamnoside in a powder form. The rationale behind each piece of equipment is to create a barrier between you and the chemical, mitigating the risk of exposure through inhalation, skin contact, or eye contact.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Safety goggles with side shields (conforming to EN 166) or a full-face shield.[1][4] | Protects against airborne particles and accidental splashes. A face shield offers broader protection, especially when handling larger quantities. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene, tested according to EN 374).[1][5] | Prevents direct skin contact with the powder. The choice of material should be based on the solvent used for dissolution. |
| Body Protection | A long-sleeved laboratory coat or a disposable coverall.[4][6] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A dust mask (e.g., N95 or FFP2) or a half-mask respirator with a particulate filter.[4][5] | Minimizes the inhalation of fine powder particles, which is a primary route of exposure for solid compounds. |
| Foot Protection | Closed-toe shoes.[5] | Protects feet from spills and falling objects. |
Step-by-Step Operational Plan for Safe Handling
Adherence to a standardized workflow is critical for minimizing exposure and ensuring reproducible results. The following protocol outlines the key steps for safely handling isorhamnetin 3-O-rhamnoside.
Preparation and Pre-Handling Check
-
Consult the SDS: Although a specific SDS for isorhamnetin 3-O-rhamnoside may not be available, review the SDS for isorhamnetin.[1][2]
-
Designate a Workspace: All handling of the powder should occur in a designated area, such as a chemical fume hood or a glove box, to control dust.[1]
-
Assemble PPE: Before handling the compound, ensure all necessary PPE is readily available and in good condition.
Weighing and Aliquoting
-
Control Dust: When weighing the powder, do so in an enclosure that minimizes air currents, such as a weighing hood or a fume hood with the sash lowered. The enrichment of fine dust can lead to the danger of dust explosion.[1]
-
Use Appropriate Tools: Employ spatulas and other tools dedicated to the handling of this specific compound to avoid cross-contamination.
Dissolution
-
Solvent Selection: Isorhamnetin 3-O-rhamnoside is soluble in solvents such as DMSO, pyridine, methanol, and ethanol.[7] When preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
Work in a Ventilated Area: All dissolution procedures should be performed in a chemical fume hood to prevent the inhalation of solvent vapors.
Post-Handling and Decontamination
-
Clean Workspace: Thoroughly clean the work area after use.
-
Remove PPE Correctly: Remove gloves and other disposable PPE in a manner that avoids contaminating your skin or clothing. Wash hands thoroughly after handling the compound.
Workflow for Safe Handling of Isorhamnetin 3-O-rhamnoside
Caption: A stepwise workflow for the safe handling of isorhamnetin 3-O-rhamnoside.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Collect any unused isorhamnetin 3-O-rhamnoside powder and contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed container.
-
Liquid Waste: Solutions of isorhamnetin 3-O-rhamnoside should be collected in a designated, labeled waste container. Do not empty into drains.[1]
-
Consult Local Regulations: The disposal of chemical waste is subject to local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.[1] Contaminated packaging should be handled in the same manner as the substance itself.[1]
By integrating these safety measures into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a comprehensive resource, but it is essential to remain vigilant and continuously assess the risks associated with your specific experimental protocols.
References
-
Isorhamnetin - Safety Data Sheet - Carl ROTH. (n.d.). Retrieved February 13, 2024, from [Link]
-
Safety Data Sheet: Isorhamnetin - Carl ROTH. (n.d.). Retrieved February 13, 2024, from [Link]
-
Safety Data Sheet: Isorhamnetin-3-glucoside - Carl ROTH. (n.d.). Retrieved February 13, 2024, from [Link]
-
Natural Product Description|Isorhamnetin 3-sophoroside-7-rhamnoside - PUSH bio-technology. (n.d.). Retrieved February 13, 2024, from [Link]
-
Isorhamnetin 3-O-Rhamnoside | C22H22O11 | CID 23634491 - PubChem. (n.d.). Retrieved February 13, 2024, from [Link]
-
The OSHA Chemical Storage Requirements - Capital Resin Corporation. (2022, June 10). Retrieved February 13, 2024, from [Link]
-
Understanding OSHA Chemical Storage Requirements - PolyStar Containment. (n.d.). Retrieved February 13, 2024, from [Link]
-
Protective Equipment | Plant Protection - Albert Kerbl GmbH. (n.d.). Retrieved February 13, 2024, from [Link]
-
Isorhamnetin-3-O-sophoroside-7-O-rhamnoside | C34H42O21 | CID 102004843 - PubChem. (n.d.). Retrieved February 13, 2024, from [Link]
-
Isorhamnetin: A Phytochemical Powerhouse – Chemical Properties and Therapeutic Potential- A Review. (2024, November 29). Retrieved February 13, 2024, from [Link]
-
Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability - BulkInside. (2025, January 31). Retrieved February 13, 2024, from [Link]
-
A Comprehensive Guide to Safe Powder Handling | BFM® Fitting. (n.d.). Retrieved February 13, 2024, from [Link]
-
PPE - Growsafe. (n.d.). Retrieved February 13, 2024, from [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Retrieved February 13, 2024, from [Link]
-
Personal protective equipment when handling plant protection products - BVL. (n.d.). Retrieved February 13, 2024, from [Link]
-
Isorhamnetin - Wikipedia. (n.d.). Retrieved February 13, 2024, from [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). Retrieved February 13, 2024, from [Link]
-
GUIDELINES FOR Safe Handling of Powders and Bulk Solids | UreaKnowHow. (2004, May 25). Retrieved February 13, 2024, from [Link]
-
Isorhamnetin Glycosides as Phytonutrients - Encyclopedia.pub. (2023, May 6). Retrieved February 13, 2024, from [Link]
-
Isorhamnetin 3-rutinoside-7-rhamnoside | C34H42O20 | CID 44259370 - PubChem. (n.d.). Retrieved February 13, 2024, from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. capitalresin.com [capitalresin.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. falseguridad.com [falseguridad.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. Isorhamnetin-3-O-rhamnoside | CAS:67068-82-0 | Manufacturer ChemFaces [chemfaces.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
